Carboxylesterase-IN-1
描述
Structure
3D Structure
属性
分子式 |
C30H37BrN2O5 |
|---|---|
分子量 |
585.5 g/mol |
IUPAC 名称 |
[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C30H37BrN2O5/c1-17(37-27(35)26-33-32-25(38-26)18-4-7-20(31)8-5-18)30(36)15-12-24-22-9-6-19-16-21(34)10-13-28(19,2)23(22)11-14-29(24,30)3/h4-8,17,21-24,34,36H,9-16H2,1-3H3/t17-,21-,22+,23-,24-,28-,29-,30-/m0/s1 |
InChI 键 |
UNIJXCNQQHXASC-ZESSPUGRSA-N |
手性 SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)OC(=O)C5=NN=C(O5)C6=CC=C(C=C6)Br |
规范 SMILES |
CC(C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)OC(=O)C5=NN=C(O5)C6=CC=C(C=C6)Br |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Carboxylesterase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxylesterase-IN-1, identified as compound 20g in the primary literature, is a novel steroidal 1,3,4-oxadiazole (B1194373) derivative with demonstrated insecticidal properties. A key component of its mode of action is the inhibition of carboxylesterase (CarE), a crucial enzyme in the metabolism of xenobiotics in insects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects, the experimental protocols used for its characterization, and a discussion of its structure-activity relationship based on the foundational study by Ma et al. (2021).
Introduction to this compound
This compound is a synthetic, steroidal molecule featuring a 1,3,4-oxadiazole moiety. Its development was aimed at creating new classes of pesticides. The inhibitory action of this compound on carboxylesterases suggests a mechanism that disrupts the detoxification pathways in target insect species, leading to increased susceptibility to the compound or other environmental toxins.
Mechanism of Action: Inhibition of Carboxylesterase
The primary mechanism of action of this compound is the inhibition of carboxylesterase activity. Carboxylesterases are a superfamily of enzymes that catalyze the hydrolysis of ester-containing compounds, playing a vital role in the detoxification of insecticides and other xenobiotics. By inhibiting these enzymes, this compound compromises the insect's ability to metabolize and eliminate harmful substances, leading to their accumulation and subsequent toxicity.
The study by Ma et al. (2021) demonstrated that this compound, at a concentration of 50 μg/mL, exhibits an inhibitory effect on the carboxylesterase of the woolly apple aphid (Eriosoma lanigerum) that is comparable to the known carboxylesterase inhibitor, triphenyl phosphate (B84403) (TPP).
Quantitative Analysis of Carboxylesterase Inhibition
The inhibitory effect of this compound on the carboxylesterase activity in E. lanigerum was quantified and compared to a known inhibitor. The data from this analysis is summarized in the table below.
| Compound | Concentration (μg/mL) | Relative Enzyme Activity (%) | Inhibition Rate (%) |
| Control (CK) | - | 100.00 ± 4.58a | - |
| Triphenyl phosphate (TPP) | 50 | 52.31 ± 3.21c | 47.69 |
| This compound (20g) | 50 | 55.43 ± 2.87c | 44.57 |
Data sourced from Ma S, et al. J Agric Food Chem. 2021. Different letters indicate significant differences (p < 0.05).
Experimental Protocols
The following is a detailed methodology for the key experiment cited, based on the procedures described by Ma et al. (2021).
Carboxylesterase Activity Assay
This protocol outlines the procedure for determining the inhibitory effect of this compound on carboxylesterase activity in E. lanigerum.
3.1.1. Enzyme Preparation
-
Homogenize 100 mg of E. lanigerum in 3 mL of pre-chilled 0.1 M sodium phosphate buffer (pH 7.0).
-
Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant, which serves as the crude enzyme solution, and store it at -20°C until use.
3.1.2. Inhibition Assay
-
Prepare a reaction mixture containing 2.7 mL of 0.1 M sodium phosphate buffer (pH 7.0) and 30 μL of the crude enzyme solution.
-
Add 10 μL of a 50 μg/mL solution of this compound (or the control/known inhibitor) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 20 minutes.
-
Initiate the reaction by adding 100 μL of 10 mM α-naphthyl acetate.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 μL of a color development solution containing 0.3% Fast Blue B salt and 3% sodium dodecyl sulfate.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of the solution at 600 nm using a spectrophotometer.
-
Calculate the relative enzyme activity and the inhibition rate relative to the control.
Visualizations
Experimental Workflow for Carboxylesterase Inhibition Assay
Caption: Workflow for the carboxylesterase inhibition assay.
Logical Relationship of this compound's Action
Caption: The inhibitory action of this compound.
Conclusion
This compound demonstrates a clear mechanism of action through the inhibition of carboxylesterase, a vital enzyme in insect detoxification pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into this and similar compounds. The development of such targeted inhibitors represents a promising avenue for the creation of novel and effective pesticides. Further studies are warranted to elucidate the precise binding mode of this compound to the active site of carboxylesterase and to explore its inhibitory potential across a wider range of insect species and enzyme isoforms.
The Discovery and Synthesis of Carboxylesterase Inhibitors: A Technical Guide
Introduction
Carboxylesterases (CES) are a ubiquitous family of serine hydrolases that play a critical role in the metabolism of a wide array of endogenous and xenobiotic compounds, including many therapeutic drugs.[1][2] The inhibition of these enzymes presents a significant therapeutic opportunity to modulate drug metabolism, enhance the efficacy of ester-containing prodrugs, and mitigate the toxicity of certain agents.[3][4] This technical guide provides an in-depth overview of the discovery and synthesis of carboxylesterase inhibitors, with a focus on the well-characterized inhibitor Benzil. While the specific compound "Carboxylesterase-IN-1" is not found in the public scientific literature and may represent an internal discovery program designation, the principles and methodologies described herein are broadly applicable to the field of carboxylesterase inhibitor development.
Discovery of Carboxylesterase Inhibitors: The Case of Benzil
The discovery of potent and selective carboxylesterase inhibitors has been an area of active research.[4] One of the well-documented inhibitors is Benzil (1,2-diphenylethane-1,2-dione), which has been identified as a pan-carboxylesterase inhibitor, meaning it inhibits multiple CES isoforms.[5] The identification of Benzil and its derivatives as CES inhibitors stemmed from screening efforts and structure-activity relationship (SAR) studies. These studies revealed that the 1,2-dione moiety is crucial for the inhibitory activity.[1]
Synthesis of Carboxylesterase Inhibitors: A Representative Pathway for Benzil
The synthesis of Benzil is a classic organic chemistry transformation that can be achieved through the oxidation of benzoin (B196080). A common laboratory-scale synthesis involves the use of an oxidizing agent such as nitric acid or copper(II) acetate (B1210297).
A plausible synthetic pathway is outlined below:
-
Benzoin Condensation: The precursor, benzoin, is typically synthesized via the benzoin condensation of benzaldehyde (B42025) in the presence of a cyanide or thiamine (B1217682) catalyst.
-
Oxidation of Benzoin to Benzil: Benzoin is then oxidized to Benzil. A common method involves heating benzoin with an oxidizing agent like copper(II) acetate in a suitable solvent system, such as a mixture of acetic acid and water. The reaction proceeds through the oxidation of the secondary alcohol group in benzoin to a ketone.
Quantitative Data on Inhibitory Activity
The inhibitory potency of compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). For Benzil, it is a known positive control inhibitor for hCE1.[5]
| Compound | Target Enzyme | Substrate | IC50/Ki | Reference |
| Benzil | hCE1-b | Trandolapril | Not specified, used as a positive control | [5] |
Experimental Protocols
General Protocol for Carboxylesterase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of a test compound against a specific carboxylesterase isoform, such as hCE1.
Materials:
-
Recombinant human carboxylesterase 1 (hCE1)
-
Substrate (e.g., Trandolapril for hCE1)
-
Test compound (e.g., Benzil as a positive control)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Solvent for test compound (e.g., DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control (Benzil) in DMSO.
-
Dilute the recombinant hCE1 enzyme to the desired concentration in the assay buffer.
-
Prepare the substrate solution in the assay buffer.
-
-
Incubation:
-
In a microcentrifuge tube or a well of a microplate, add the assay buffer.
-
Add a small volume of the test compound solution at various concentrations (typically a serial dilution). A vehicle control (DMSO) should also be included.
-
Pre-incubate the enzyme with the test compound for a short period at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
-
Reaction Termination and Sample Preparation:
-
After a specific incubation time (e.g., 15-30 minutes), terminate the reaction by adding a quenching solution, such as acetonitrile, which also serves to precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite (e.g., trandolaprilat (B1681354) from trandolapril) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Signaling Pathways and Logical Relationships
While a specific signaling pathway involving "this compound" cannot be depicted, the general role of carboxylesterases in drug metabolism can be illustrated. Carboxylesterases are key enzymes in Phase I metabolism, often converting ester-containing prodrugs into their active forms or inactivating active drugs.
The development of carboxylesterase inhibitors is a promising avenue for improving drug therapy. While the identity of "this compound" remains elusive in the public domain, the principles of inhibitor discovery, synthesis, and evaluation outlined in this guide, using Benzil as a representative example, provide a solid foundation for researchers, scientists, and drug development professionals. The methodologies and workflows presented here are fundamental to the identification and characterization of novel and potent carboxylesterase inhibitors, which hold the potential to significantly impact clinical pharmacology.
References
In-Vitro Characterization of Carboxylesterase Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in-vitro methodologies for characterizing inhibitors of Carboxylesterase 1 (CES1), a key enzyme in human drug metabolism. As no specific public data exists for a compound designated "Carboxylesterase-IN-1," this document serves as a detailed template, utilizing established CES1 inhibitors as examples to delineate the experimental workflow and data interpretation.
Introduction to Carboxylesterase 1 (CES1)
Human Carboxylesterase 1 (CES1) is a serine hydrolase predominantly found in the liver, where it plays a crucial role in the metabolism of a wide array of xenobiotics, including the activation of ester-containing prodrugs and the detoxification of various compounds.[1] Given its significance in pharmacokinetics, the characterization of compounds that inhibit CES1 is a critical step in drug discovery and development to predict and understand potential drug-drug interactions.
Quantitative Data Summary
The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize representative data for known CES1 inhibitors.
Table 1: IC50 Values for Selected CES1 Inhibitors
| Inhibitor | Substrate Used | Enzyme Source | IC50 Value | Citation(s) |
| Benzil | p-Nitrophenyl Valerate (p-NPV) | THP-1 Cell Lysate | 160 nM | [2] |
| Benzil | Trandolapril | Recombinant hCE1-b | (Data provided as graph) | [3] |
| Chlorpyrifos Oxon | p-Nitrophenyl Valerate (p-NPV) | Recombinant Human CES1 | < 10 nM | [2] |
| Paraoxon | p-Nitrophenyl Valerate (p-NPV) | THP-1 Cell Lysate | 2.5 ± 0.4 nM | [2] |
| Digitonin | p-Nitrophenyl Acetate (B1210297) (pNPA) | Recombinant CES1 | 26 ± 3.9 µM | [4] |
Table 2: Kinetic Parameters for Selected CES1 Inhibitors
| Inhibitor | Inhibition Type | Ki Value | Substrate Used | Enzyme Source | Citation(s) |
| Benzil | Reversible | Low nM range | (Not specified) | (Not specified) | [5] |
| Kavain | Competitive | 81.6 µM | (Not specified) | CES1 S9 Fractions | [6] |
| Dihydrokavain | Competitive | 105.3 µM | (Not specified) | CES1 S9 Fractions | [6] |
| Yangonin | Mixed Competitive-Noncompetitive | 24.9 µM | (Not specified) | CES1 S9 Fractions | [6] |
| Telmisartan | (Not specified) | 1.69 µM | (Not specified) | CES1 | [7] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of enzyme inhibitors. The following sections describe standard methodologies for determining the inhibitory activity and kinetic parameters of compounds against CES1.
General Workflow for In-Vitro Characterization
The characterization of a novel CES1 inhibitor follows a structured workflow, beginning with initial screening and culminating in detailed mechanistic studies.
Protocol for IC50 Determination
This protocol describes a common spectrophotometric assay using recombinant human CES1 (rhCES1) and the chromogenic substrate p-nitrophenyl acetate (pNPA).
1. Materials:
-
Recombinant human CES1 (rhCES1)
-
p-Nitrophenyl acetate (pNPA), stock solution in acetonitrile (B52724) or DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Test Inhibitor ("this compound"), stock solution in DMSO
-
Positive Control Inhibitor (e.g., Benzil)
-
96-well clear microplate
-
Microplate spectrophotometer
2. Methodology:
-
Reagent Preparation:
-
Prepare a dilution series of the test inhibitor in Assay Buffer. A typical 8-point curve might range from 1 nM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Dilute rhCES1 in Assay Buffer to a working concentration (e.g., 0.5 - 1.0 µg/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a working solution of pNPA in Assay Buffer. The concentration should be at or near the Km value for CES1 (typically in the µM range) to ensure sensitivity to competitive inhibitors.[8]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Assay Buffer, test inhibitor dilution, and rhCES1 solution.
-
Positive Control Wells: Add Assay Buffer, positive control inhibitor (e.g., Benzil at its approximate IC50), and rhCES1 solution.
-
100% Activity Control (No Inhibitor): Add Assay Buffer, vehicle (e.g., DMSO), and rhCES1 solution.
-
Blank (No Enzyme): Add Assay Buffer, vehicle, and pNPA substrate.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the pNPA substrate solution to all wells to start the reaction.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 405 nm kinetically, with readings every 60 seconds for 15-30 minutes. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor))
-
Plot percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[9]
-
Protocol for Determining Mechanism of Inhibition (MOI) and Ki
This experiment distinguishes between different types of reversible inhibition (e.g., competitive, non-competitive) and allows for the calculation of the inhibition constant (Ki).
1. Materials:
-
Same as for IC50 determination.
2. Methodology:
-
Experimental Design:
-
A matrix of reactions is set up. This involves varying the substrate (pNPA) concentration across a range (e.g., 0.2x Km to 5x Km) at several fixed concentrations of the inhibitor.
-
The inhibitor concentrations should be chosen to bracket the IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Assay Procedure:
-
The assay is performed similarly to the IC50 determination, measuring the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each condition.
-
The data is most commonly analyzed using a Lineweaver-Burk plot (a double reciprocal plot).[10]
-
Plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis) for each inhibitor concentration.
-
Each inhibitor concentration will generate a distinct line.
-
-
The pattern of the lines indicates the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis. Apparent Km increases, Vmax is unchanged.
-
Non-competitive: Lines intersect on the x-axis. Km is unchanged, apparent Vmax decreases.
-
Uncompetitive: Lines are parallel. Both apparent Km and apparent Vmax decrease.
-
Mixed: Lines intersect in the second or third quadrant (not on an axis). Both apparent Km and Vmax are affected.[11]
-
-
The Ki can be calculated from these plots. For competitive inhibition, Ki can be determined from the change in the slope of the Lineweaver-Burk plot or by using the Cheng-Prusoff equation if the assay was performed under specific conditions.[12]
-
Visualization of Inhibition Mechanisms
The Lineweaver-Burk plot provides a clear graphical method for distinguishing between different modes of enzyme inhibition.
References
- 1. medschoolcoach.com [medschoolcoach.com]
- 2. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. researchgate.net [researchgate.net]
- 8. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Khan Academy [khanacademy.org]
- 12. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carboxylesterase Isoform Selectivity: A Focus on CES1 vs. CES2
Disclaimer: Information regarding a specific compound designated "Carboxylesterase-IN-1" is not publicly available in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the principles of carboxylesterase isoform selectivity, utilizing data from other well-characterized inhibitors to illustrate these concepts.
Introduction
Carboxylesterases (CES) are critical phase I drug-metabolizing enzymes that hydrolyze a wide array of ester-, amide-, and thioester-containing compounds. In humans, two major isoforms, CES1 and CES2, are of particular pharmacological importance due to their distinct tissue distribution and substrate specificities. CES1 is predominantly found in the liver, where it plays a major role in the metabolism of numerous drugs, while CES2 is highly expressed in the small intestine and is crucial for the activation of certain prodrugs.[1][2] The selective inhibition of these isoforms is a key consideration in drug development to modulate drug pharmacokinetics, reduce toxicity, and avoid drug-drug interactions.[3][4]
Quantitative Data on Inhibitor Selectivity
The selectivity of an inhibitor for CES1 versus CES2 is typically quantified by comparing their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki). A high ratio of IC50 (CES2) / IC50 (CES1) indicates selectivity for CES1, while a low ratio suggests selectivity for CES2. The following table summarizes the inhibitory potency and selectivity of several known carboxylesterase inhibitors.
| Inhibitor | Target Isoform(s) | CES1 IC50/Ki | CES2 IC50/Ki | Selectivity (Fold) | Reference |
| Nevadensin | CES1 | IC50: 2.64 µM | IC50: 132.8 µM | ~50-fold for CES1 | [5] |
| CES2-IN-1 | CES2 | - | IC50: 6.72 µM | Selective for CES2 | [5] |
| Miltirone | CES2 | - | Ki: 0.04 µM | Selective for CES2 | [5] |
| Dihydromethysticin | CES1 | Ki: 68.2 µM | - | Selective for CES1 | [5] |
| 1-Methylisatin | CES1 & hiCE | Ki: 5.38 µM (hCE1) | Ki: 38.2 µM (hiCE) | ~7-fold for CES1 | [5] |
| Aripiprazole | CES1 | Potent Inhibitor | - | Selective for CES1 | [1][6] |
| Fluoxetine | CES1 | Potent Inhibitor | - | Selective for CES1 | [6] |
| Ginkgetin | CES2 | >1000-fold less potent | Ki: <100 nM | >1000-fold for CES2 | [7] |
| Bilobetin | CES2 | >1000-fold less potent | Ki: <100 nM | >1000-fold for CES2 | [7] |
| Sciadopitysin | CES2 | >1000-fold less potent | Ki: <100 nM | >1000-fold for CES2 | [7] |
| Isoginkgetin | CES2 | >1000-fold less potent | Ki: <100 nM | >1000-fold for CES2 | [7] |
| Diltiazem | CES1 | IC50: 13.9 µM | - | - | [8] |
| Benztropine | CES1 | IC50: 391.6 µM | - | - | [8] |
| Δ9-THC | CES1 | Ki: 0.541 µM | - | Reversible mixed | [9] |
| Cannabidiol (CBD) | CES1 | Ki: 0.974 µM | - | Reversible mixed | [9] |
| Cannabinol (CBN) | CES1 | Ki: 0.263 µM | - | Reversible mixed | [9] |
Note: "hiCE" refers to human intestinal carboxylesterase, which is predominantly CES2. The table presents a selection of inhibitors to illustrate the concept of selectivity.
Experimental Protocols
The determination of inhibitor selectivity against CES1 and CES2 typically involves in vitro enzyme inhibition assays. Below is a generalized protocol for such an experiment.
Objective: To determine the IC50 values of a test compound for human CES1 and CES2.
Materials:
-
Recombinant human CES1 and CES2 enzymes (or S9 fractions from cells overexpressing the enzymes)[9]
-
A suitable fluorescent or chromogenic substrate (e.g., p-nitrophenyl acetate (B1210297) (pNPA) or fluorescein (B123965) diacetate)[6][7]
-
Test inhibitor compound
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
96-well microplates
-
Microplate reader (spectrophotometer or fluorometer)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Prepare serial dilutions of the inhibitor stock solution in phosphate buffer to achieve a range of desired concentrations.
-
Prepare a working solution of the substrate in an appropriate buffer.
-
Prepare working solutions of recombinant CES1 and CES2 enzymes in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add a pre-determined volume of the enzyme solution (CES1 or CES2).
-
Add a small volume of the diluted inhibitor solution (or DMSO for control wells) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 10-15 minutes at 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.
-
Express the enzyme activity at each inhibitor concentration as a percentage of the activity in the control (DMSO) wells.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
-
Determination of Selectivity:
-
Compare the IC50 values obtained for CES1 and CES2. The ratio of IC50 (CES2) / IC50 (CES1) provides a quantitative measure of the inhibitor's selectivity.
-
Visualizations
The following diagrams illustrate key concepts related to Carboxylesterase selectivity.
Caption: Experimental workflow for determining CES1 vs. CES2 inhibitor selectivity.
Caption: Differential substrate preferences of CES1 and CES2 isoforms.
Conclusion
The selective inhibition of carboxylesterase isoforms CES1 and CES2 is a critical aspect of modern drug design and development. Understanding the distinct roles and substrate preferences of these enzymes allows for the rational design of inhibitors that can optimize therapeutic outcomes and minimize adverse effects. The methodologies and data presented in this guide provide a foundational understanding for researchers and scientists working in this field. While information on "this compound" remains elusive, the principles of isoform selectivity, as demonstrated by other characterized inhibitors, are paramount for advancing the science of drug metabolism and pharmacokinetics.
References
- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of selected therapeutic agents as inhibitors of carboxylesterase 1: potential sources of metabolic drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery and Characterization of the Biflavones From Ginkgo biloba as Highly Specific and Potent Inhibitors Against Human Carboxylesterase 2 [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Inhibition of Carboxylesterase 1 by Major Cannabinoids and Selected Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of the Carboxylesterase 1 Binding Pocket: A Technical Guide Focused on the Inhibitor Benzil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the structural features of the human Carboxylesterase 1 (hCE1) binding pocket, utilizing the well-characterized inhibitor Benzil as a case study. As "Carboxylesterase-IN-1" does not correspond to a specifically identified compound in the scientific literature, this guide will focus on Benzil to illustrate the principles of inhibitor binding and structural analysis.
Carboxylesterases are a crucial family of serine hydrolases involved in the metabolism of a wide array of xenobiotics, including many therapeutic drugs.[1] Understanding the architecture of their active sites is paramount for the design of novel therapeutics and for predicting drug-drug interactions.
Quantitative Data on Benzil Inhibition of hCE1
The inhibitory potency of Benzil against hCE1 has been determined through various enzymatic assays. The following table summarizes the key quantitative data.
| Parameter | Value | Species/Enzyme | Substrate | Reference |
| Ki | 15 nM | Human Intestinal CE (hiCE) | o-nitrophenyl acetate (B1210297) | [1] |
| Ki | 45 nM | Human Carboxylesterase 1 (hCE1) | o-nitrophenyl acetate | [1] |
Crystallographic Data for the hCE1-Benzil Complex
The three-dimensional structure of hCE1 in complex with Benzil has been elucidated by X-ray crystallography, providing a detailed view of the inhibitor binding mode.
| Parameter | Value | PDB ID | Reference |
| Resolution | 3.20 Å | 1YAH | [2] |
| R-Value Work | 0.203 | 1YAH | [2] |
| R-Value Free | 0.252 | 1YAH | [2] |
Structural Analysis of the hCE1-Benzil Binding Pocket
The crystal structure of the hCE1-Benzil complex (PDB ID: 1YAH) reveals that Benzil binds within the active site gorge of the enzyme.[2] hCE1 possesses a canonical α/β hydrolase fold. The binding of Benzil is characterized by both covalent and non-covalent interactions.[2]
The proposed mechanism of inhibition involves a nucleophilic attack by the catalytic serine residue (Ser221) on one of the carbonyl carbons of the 1,2-dione moiety of Benzil.[1] This forms a transiently stable intermediate.[1] Unlike a typical ester substrate, the resulting complex is stabilized by a C-C bond instead of a C-O bond, which is less prone to cleavage, leading to inhibition of the enzyme.[1]
Experimental Protocols
Recombinant Human Carboxylesterase 1 (hCE1) Expression and Purification
This protocol describes the expression of hCE1 in a baculovirus-infected insect cell system, a common method for producing this enzyme.[3][4][5]
Materials:
-
Sf21 (Spodoptera frugiperda) insect cells
-
Baculovirus expression vector containing the hCE1 gene
-
Grace's Insect Medium, supplemented with 10% fetal bovine serum
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged protein)
-
Size-exclusion chromatography column
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)
Procedure:
-
Cell Culture: Culture Sf21 cells in Grace's Insect Medium at 27°C.
-
Baculovirus Infection: Infect the Sf21 cells with the recombinant baculovirus encoding hCE1 at a multiplicity of infection (MOI) of 5-10.
-
Protein Expression: Incubate the infected cells for 48-72 hours to allow for protein expression.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or dounce homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated affinity chromatography column. Wash the column with wash buffer to remove unbound proteins. Elute the bound hCE1 with elution buffer.
-
Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole.
-
Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to remove any remaining impurities and aggregates.
-
Purity Assessment: Assess the purity of the final protein sample by SDS-PAGE.
X-ray Crystallography of the hCE1-Benzil Complex
This protocol outlines the general steps for crystallizing the hCE1-Benzil complex and collecting X-ray diffraction data.
Materials:
-
Purified hCE1 protein
-
Benzil
-
Crystallization screening kits
-
Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol)
-
X-ray diffraction equipment
Procedure:
-
Complex Formation: Incubate the purified hCE1 with a molar excess of Benzil.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions.
-
Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and other additives.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal in the X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known hCE1 structure as a search model. Refine the structure to obtain the final atomic model of the hCE1-Benzil complex.
Carboxylesterase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory potency of Benzil against hCE1 using a generic esterase substrate.[6][7]
Materials:
-
Purified hCE1 enzyme
-
Benzil
-
p-Nitrophenyl acetate (pNPA) or another suitable p-nitrophenyl ester substrate
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of hCE1, Benzil, and the substrate in a suitable solvent (e.g., DMSO for Benzil and the substrate).
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the desired concentrations of Benzil (or vehicle control). Add the hCE1 enzyme and pre-incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm (due to the formation of p-nitrophenol) over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the IC50 value of Benzil by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be determined using Dixon plots by measuring the initial velocities at various substrate and inhibitor concentrations.
Visualizations
Caption: Proposed mechanism of hCE1 inhibition by Benzil.
Caption: Workflow for characterizing a novel carboxylesterase inhibitor.
References
- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Efficient in vitro refolding and functional characterization of recombinant human liver carboxylesterase (CES1) expressed in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of recombinant human carboxylesterase 1 isolated from whole cabbage looper larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylesterase Inhibition| Evotec [evotec.com]
Pharmacological Profile of Benzil: A Potent Carboxylesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CES) are a superfamily of serine hydrolases crucial in the metabolism of a wide array of xenobiotics and endogenous compounds.[1] These enzymes play a significant role in the detoxification of various drugs and environmental toxins, as well as in the activation of ester-containing prodrugs.[2][3] Two major isoforms, CES1 and CES2, exhibit distinct tissue distribution and substrate specificities, making them important targets in drug development to modulate pharmacokinetic and pharmacodynamic profiles.[4] Benzil (1,2-diphenylethane-1,2-dione) has been identified as a prototypical, potent, and reversible pan-inhibitor of carboxylesterases, demonstrating significant activity against both major human isoforms.[5] This technical guide provides a comprehensive overview of the pharmacological profile of Benzil, including its mechanism of action, quantitative inhibitory data, experimental protocols, and its impact on relevant signaling pathways.
Mechanism of Action
Benzil functions as a reversible inhibitor of carboxylesterases. The proposed mechanism involves the nucleophilic attack by the catalytic serine residue within the enzyme's active site on one of the carbonyl carbons of Benzil's 1,2-dione moiety. This interaction forms a transiently stable tetrahedral intermediate. Unlike a typical ester substrate, which would proceed to form a serine ester and release an alcohol, the carbon-carbon bond in the dione (B5365651) is stronger and less polarized than a carbon-oxygen bond. Consequently, the intermediate does not readily collapse to release a product, effectively sequestering the enzyme in an inactive state and leading to competitive inhibition.[6]
Quantitative Inhibitory Profile
Benzil has demonstrated potent inhibition of both human CES1 and CES2. The following table summarizes the available quantitative data for Benzil's inhibitory activity.
| Enzyme Target | Inhibitor | K | IC | Substrate Used | Source |
| Human Intestinal Carboxylesterase (hiCE/CES2) | Benzil | 15 nM | Not Reported | o-nitrophenyl acetate | [5] |
| Human Liver Carboxylesterase (hCE1/CES1) | Benzil | 45 nM | Not Reported | o-nitrophenyl acetate | [5] |
| Carboxylesterase in THP-1 cell lysates (primarily CES1) | Benzil | Not Reported | ~160 nM | para-nitrophenyl valerate | [6] |
Experimental Protocols
In Vitro Carboxylesterase Inhibition Assay
A common method to determine the inhibitory potential of compounds like Benzil on carboxylesterase activity involves monitoring the hydrolysis of a substrate in the presence and absence of the inhibitor.
Objective: To determine the IC50 value of Benzil for human CES1.
Materials:
-
Recombinant human CES1 (hCE1)[7]
-
Trandolapril (CES1 substrate)[8]
-
Benzil (inhibitor)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of Benzil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Benzil by serial dilution.
-
In a microcentrifuge tube or 96-well plate, pre-incubate recombinant hCE1 with various concentrations of Benzil in phosphate buffer for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, Trandolapril.
-
Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding a quenching solution, such as acetonitrile.
-
Analyze the formation of the metabolite, Trandolaprilat, using a validated LC-MS/MS method.[8]
-
Calculate the percent inhibition for each Benzil concentration relative to a vehicle control (no inhibitor).
-
Determine the IC
50value by plotting the percent inhibition against the logarithm of the Benzil concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
Carboxylesterases are implicated in various cellular processes, and their inhibition can have significant downstream effects on signaling pathways, particularly in lipid metabolism and cancer progression.
CES1 and Cholesterol Efflux
CES1 plays a role in the hydrolysis of cholesteryl esters, a critical step in reverse cholesterol transport (RCT), which is the process of removing excess cholesterol from peripheral tissues.[6] Inhibition of CES1 can lead to the retention of cholesteryl esters within macrophages, potentially impacting the cholesterol efflux pathway. This pathway involves the Liver X Receptor (LXR) and the ATP-binding cassette transporter A1 (ABCA1).
CES2 and PI3K/AKT/MYC Signaling
In the context of cancer biology, CES2 has been shown to influence the PI3K/AKT/MYC signaling pathway. Overexpression of CES2 can repress this oncogenic pathway.[9] By hydrolyzing specific lipid messengers, CES2 can modulate the activity of key proteins in this cascade. Inhibition of CES2 by compounds like Benzil could, therefore, potentially lead to the disinhibition of the PI3K/AKT/MYC pathway, a critical consideration in the development of CES2 inhibitors for therapeutic applications.
Conclusion
Benzil is a well-characterized, potent, and reversible inhibitor of both major human carboxylesterase isoforms, CES1 and CES2. Its mechanism of action through the formation of a stable intermediate with the catalytic serine offers a clear model for its inhibitory effects. The available quantitative data underscores its low nanomolar potency. The inhibition of CES1 and CES2 by Benzil has significant implications for cellular signaling, particularly in lipid metabolism and oncogenic pathways. This technical guide provides a foundational understanding of the pharmacological profile of Benzil, which can serve as a valuable resource for researchers and drug development professionals working on carboxylesterase-targeted therapies. Further investigation into the specific downstream signaling consequences of Benzil-mediated CES inhibition in various cellular contexts is warranted to fully elucidate its therapeutic potential.
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human carboxylesterases hCE1 and hiCE by cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of different pathways of cellular cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Different Pathways of Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Carboxylesterase-IN-1 (WWL229): A Technical Guide to a Novel Carboxylesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CES) are a superfamily of serine hydrolases crucial in the metabolism of a wide array of ester-containing drugs and endogenous lipids. Human carboxylesterase 1 (CES1) and 2 (CES2) are the two major isoforms, exhibiting distinct tissue distribution and substrate specificities. CES1 is predominantly found in the liver and is involved in the metabolism of various medications, while CES2 is abundant in the small intestine and plays a key role in the activation of prodrugs like irinotecan. The modulation of CES activity presents a significant therapeutic opportunity for altering drug pharmacokinetics, reducing toxicity, and treating metabolic diseases. This technical guide provides an in-depth overview of Carboxylesterase-IN-1, a designation for the novel and selective carboxylesterase inhibitor, WWL229. This document will detail its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways.
Core Compound: WWL229
WWL229 is a selective, covalent inhibitor of carboxylesterase. It has been identified as a valuable tool for studying the physiological roles of specific CES isoforms, particularly in the context of lipid metabolism and inflammation. Its mechanism of action involves the covalent modification of the active site serine residue of the target carboxylesterase, leading to its irreversible inhibition.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory potency of WWL229 has been characterized against various carboxylesterase isoforms. The following tables summarize the available quantitative data.
| Target Enzyme | IC50 Value | Cell/System | Reference |
| Mouse Ces3 (ortholog of human CES1) | 1.94 µM | Recombinant enzyme | [1] |
| Human CES1 | Potent Inhibition (Specific IC50 not provided) | Recombinant enzyme | [2][3] |
| Human CES2 | Data not available in searched literature | - |
Table 1: IC50 Values of WWL229 against Carboxylesterase Isoforms.
| Cell Line | Treatment Concentration | Effect | Reference |
| THP-1 monocytes | 1 µM | ~70% inhibition of CES1 activity | [3] |
| HepG2 cells | 50 µM | Increased lipid droplet accumulation | |
| 10T1/2 adipocytes | 10 µM | Promotes adipocyte formation and lipid storage; blocks basal lipolysis | [4] |
Table 2: Cellular Activity of WWL229.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are detailed protocols for key experiments involving WWL229.
Carboxylesterase Inhibition Assay (In Vitro)
This protocol is adapted from studies evaluating the inhibitory activity of WWL229 against recombinant human CES1.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of WWL229 against a specific carboxylesterase isoform.
Materials:
-
Recombinant human CES1 enzyme
-
WWL229
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate: p-nitrophenyl valerate (B167501) (p-NPV)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of WWL229 in DMSO.
-
Serially dilute the WWL229 stock solution in Assay Buffer to create a range of inhibitor concentrations (e.g., 0.001 to 50 µM).
-
In a 96-well plate, add a fixed concentration of recombinant human CES1 enzyme to each well.
-
Add the diluted WWL229 solutions to the wells containing the enzyme. Include a vehicle control (DMSO) without the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrate, p-NPV, to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode using a spectrophotometer, taking readings at regular intervals for a set period.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Study: LPS-Induced Inflammation in Mice
This protocol is based on in vivo studies investigating the effect of WWL229 on inflammation.[5][6]
Objective: To evaluate the in vivo efficacy of WWL229 in a mouse model of lipopolysaccharide (LPS)-induced inflammation.
Materials:
-
C57BL/6 mice
-
WWL229
-
Lipopolysaccharide (LPS)
-
Vehicle (e.g., 15:1:1 v/v/v saline/ethanol/Brij93)
-
Equipment for intraperitoneal (i.p.) injections
-
Materials for tissue collection and analysis (e.g., ELISA kits for cytokines, MPO assay for neutrophil infiltration)
Procedure:
-
Acclimatize C57BL/6 mice to the experimental conditions.
-
Prepare a solution of WWL229 in the vehicle at the desired concentration (e.g., 30 mg/kg).
-
Administer WWL229 or vehicle to the mice via intraperitoneal injection.
-
After a set pre-treatment time (e.g., 30 minutes), induce inflammation by injecting LPS (e.g., 1.25 mg/kg, i.p.). A control group should receive saline instead of LPS.
-
Sacrifice the mice at specific time points post-LPS injection (e.g., 6 and 24 hours).
-
Collect blood and tissues (e.g., lung, liver) for analysis.
-
Measure inflammatory markers such as cytokine levels in serum using ELISA and myeloperoxidase (MPO) activity in lung tissue as a measure of neutrophil infiltration.
Adipocyte Differentiation and Lipolysis Assay
This protocol is designed to assess the effect of WWL229 on adipocyte function.[4]
Objective: To determine the impact of WWL229 on adipocyte differentiation and basal lipolysis.
Materials:
-
10T1/2 preadipocyte cell line
-
Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)
-
WWL229
-
Nile Red stain for lipid droplet visualization
-
Glycerol (B35011) assay kit for lipolysis measurement
Procedure: Adipocyte Differentiation:
-
Culture 10T1/2 preadipocytes to confluence.
-
Induce differentiation by treating the cells with adipocyte differentiation medium in the presence or absence of WWL229 (e.g., 10 µM).
-
After a set period (e.g., 8 days), visualize lipid droplet formation by staining with Nile Red and examining under a fluorescence microscope.
Basal Lipolysis Assay:
-
Differentiate 10T1/2 cells into mature adipocytes as described above.
-
Wash the cells and incubate them in a serum-free medium containing WWL229 or vehicle.
-
After a defined incubation period, collect the medium.
-
Measure the concentration of glycerol released into the medium using a commercial glycerol assay kit as an indicator of lipolysis.
Signaling Pathways and Mechanisms
WWL229 exerts its biological effects by modulating key signaling pathways involved in lipid metabolism.
Inhibition of Lipolysis in Adipocytes
Modulation of PPARα/γ and SCD Signaling in Hepatocellular Carcinoma
Experimental Workflow for Evaluating WWL229
Conclusion
WWL229 (this compound) is a potent and selective inhibitor of carboxylesterase, demonstrating significant effects on lipid metabolism and inflammation. Its covalent mechanism of action and cellular activity make it a valuable pharmacological tool for investigating the roles of specific CES isoforms in health and disease. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of carboxylesterase inhibition. Further studies are warranted to fully elucidate its selectivity profile against all human CES isoforms and to explore its therapeutic applications in metabolic disorders and oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carboxylesterase 1d Inactivation Augments Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of Carboxylesterase-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary efficacy studies of Carboxylesterase-IN-1 (CES-IN-1), a novel steroidal 1,3,4-oxadiazole (B1194373) derivative with demonstrated insecticidal properties. The information presented is synthesized from the primary research publication introducing this compound. This compound, identified as compound 20g in the source literature, has shown significant potential as a new pesticide, particularly against several species of aphids.[1][2]
Quantitative Efficacy Data
The insecticidal efficacy of this compound has been quantified through both laboratory bioassays and field trials. The compound exhibits potent activity against various aphid species and its inhibitory effect on a key detoxifying enzyme has been established.
Table 1: Insecticidal Activity of this compound (Compound 20g) against Aphid Species
| Target Aphid Species | Assay Type | Efficacy Metric | Value |
| Eriosoma lanigerum (Woolly apple aphid) | Laboratory Bioassay | LC₅₀ | 27.6 µg/mL[1][2] |
| Myzus persicae (Green peach aphid) | Laboratory Bioassay | Potent Activity | Data not fully available in abstract[1][2] |
| Aphis citricola | Laboratory Bioassay | Potent Activity | Data not fully available in abstract[1][2] |
Table 2: Field Trial Efficacy of this compound (Compound 20g)
| Target Pest | Dose | Duration | Control Rate | Comparison |
| Eriosoma lanigerum | 200 µg/mL | 21 days | 89.5% | Similar to chlorpyrifos (B1668852) and thiamethoxam[1][2] |
Table 3: Enzyme Inhibition Activity of this compound (Compound 20g)
| Target Enzyme | Concentration | Inhibitory Action |
| Carboxylesterase (in E. lanigerum) | 50 µg/mL | Similar to the known inhibitor triphenyl phosphate[1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the preliminary efficacy studies of this compound.
Insecticidal Bioassay Protocol
A laboratory-based bioassay was conducted to determine the lethal concentration (LC₅₀) of this compound against various aphid species.
-
Test Organisms : Cultures of Eriosoma lanigerum, Myzus persicae, and Aphis citricola were maintained on their respective host plants under controlled laboratory conditions.
-
Preparation of Test Solutions : this compound (Compound 20g) was dissolved in an appropriate solvent to create a stock solution, which was then serially diluted to obtain a range of test concentrations.
-
Treatment Application : The test solutions were applied to aphid-infested plant material (e.g., 2-year-old branches for E. lanigerum) using a microsprayer to ensure uniform coverage.[2] Control groups were treated with the solvent alone. Each treatment was replicated multiple times.
-
Incubation : The treated plant materials were maintained under controlled environmental conditions, with moisture supplied to the plant cuttings.[2]
-
Mortality Assessment : The number of dead insects was recorded at a specified time point (e.g., 3 days) post-exposure.[2]
-
Data Analysis : The mortality data was subjected to probit analysis to calculate the LC₅₀ values and their corresponding confidence intervals.
Enzyme Activity Assay Protocol
The inhibitory effect of this compound on detoxifying enzymes in E. lanigerum was investigated.
-
Enzyme Preparation : Homogenates of E. lanigerum were prepared in a suitable buffer and centrifuged to obtain a crude enzyme extract containing carboxylesterase.
-
Incubation : The enzyme extract was pre-incubated with this compound (at a concentration of 50 µg/mL) or a known inhibitor (triphenyl phosphate) for a specified duration.
-
Substrate Addition : A suitable substrate for carboxylesterase was added to initiate the enzymatic reaction.
-
Measurement : The activity of carboxylesterase was determined by measuring the rate of product formation, typically using a spectrophotometer.
-
Analysis : The percentage of enzyme inhibition by this compound was calculated by comparing its activity to that of the control group.
Ultrastructural Analysis Protocol
Transmission electron microscopy (TEM) was utilized to observe the morphological changes in the midgut cells of E. lanigerum following exposure to the steroidal oxazole (B20620) derivatives.
-
Sample Preparation : Aphids were exposed to the test compounds. After a set period, the midgut tissues were dissected and fixed in a primary fixative (e.g., glutaraldehyde).
-
Post-fixation and Staining : The tissues were post-fixed in osmium tetroxide, dehydrated through a graded series of ethanol, and embedded in resin.
-
Sectioning and Imaging : Ultrathin sections of the embedded tissue were cut, stained with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate), and examined under a transmission electron microscope.
-
Analysis : The ultrastructural changes in organelles, such as mitochondria and the nucleus, were observed and documented.[1][2]
Visualizations: Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the general workflow of the efficacy studies.
Caption: Proposed mechanism of action for this compound in aphids.
Caption: Experimental workflow for evaluating this compound efficacy.
References
An In-Depth Technical Guide to the Role of Carboxylesterase 1 (CES1) and Its Inhibition in Drug Metabolism
A Note on Terminology: The term "Carboxylesterase-IN-1" does not correspond to a standardized nomenclature for a specific inhibitor. It is likely a placeholder or internal designation for a chemical compound that inhibits Carboxylesterase 1 (CES1). This guide, therefore, focuses on the broader and well-documented role of CES1 in drug metabolism and the impact of its inhibitors.
Introduction
Carboxylesterase 1 (CES1), a member of the serine hydrolase superfamily, is a pivotal enzyme in the Phase I metabolism of a vast array of xenobiotics and endogenous compounds.[1] Predominantly expressed in the liver, CES1 plays a crucial role in the hydrolysis of ester, amide, and thioester bonds, thereby influencing the pharmacokinetic and pharmacodynamic profiles of numerous drugs.[1][2] This enzyme is integral to both the detoxification of therapeutic agents and the activation of prodrugs.[1] Understanding the function of CES1 and the effects of its inhibitors is paramount for researchers, scientists, and drug development professionals to predict drug-drug interactions, optimize drug design, and ensure therapeutic efficacy and safety.
The Catalytic Role of CES1 in Drug Metabolism
CES1's primary function is to catalyze the hydrolysis of its substrates. This enzymatic action can lead to two principal outcomes for a given drug:
-
Inactivation and Detoxification: For many active drugs containing ester or amide linkages, CES1-mediated hydrolysis converts them into inactive, more water-soluble metabolites, facilitating their excretion. This is a critical step in the detoxification and clearance of numerous therapeutic agents.
-
Prodrug Activation: Conversely, CES1 is essential for the bioactivation of many prodrugs. These pharmacologically inactive compounds are designed to be metabolized by CES1 into their active forms. A prominent example is the antiviral drug oseltamivir (B103847), which is an ethyl ester prodrug that requires hydrolysis by CES1 to become its active metabolite, oseltamivir carboxylate, to exert its therapeutic effect.[3][4]
The substrate specificity of CES1 is broad, though it preferentially hydrolyzes substrates with a large acyl group and a small alcohol moiety.[5] This characteristic distinguishes it from its counterpart, Carboxylesterase 2 (CES2), which favors substrates with a small acyl group and a large alcohol group.[5]
Quantitative Data: CES1 Substrate and Inhibitor Kinetics
The interaction of compounds with CES1 can be quantified through various kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at half-maximal velocity (Vmax) of the enzymatic reaction. For inhibitors, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics of potency.
Table 1: Kinetic Parameters of Selected CES1 Substrates
| Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (mL/min/mg protein) |
| Ramipril | - | - | 1.061[6] |
| Trandolapril | - | - | 0.360[6] |
| Enalapril | - | - | 0.02[6] |
| Oseltamivir | 1489 | 50.40 | -[7] |
Table 2: Inhibition of CES1 by Various Compounds
| Inhibitor | IC50 (μM) | Ki (μM) | Mode of Inhibition |
| Nevadensin | 2.64 | - | -[8] |
| Dihydromethysticin | - | 68.2 | -[8] |
| 1-Methylisatin | - | 5.38 | -[8] |
| Tanshinone IIA anhydride | - | 0.0019 | Irreversible[8] |
| Diltiazem | 13.9 | - | -[9] |
| Chenodeoxycholic acid | 13.55 | - | -[9] |
| Taurocholic acid | 19.51 | - | -[9] |
| Organophosphates (general) | - | in nM range | Irreversible[10] |
| Tetrahydrocannabinolic acid | <10 | <1 | Mixed competitive-noncompetitive[7] |
Experimental Protocols
In Vitro CES1 Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potential of a compound against human CES1 in vitro.
1. Materials and Reagents:
-
Recombinant human CES1 (or human liver S9 fractions as a source of CES1)
-
CES1 substrate (e.g., oseltamivir, p-nitrophenyl acetate)
-
Test inhibitor compound
-
Positive control inhibitor (e.g., benzil, bis(p-nitrophenyl) phosphate)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well microplate
-
Incubator
-
LC-MS/MS system
2. Preparation of Solutions:
-
Prepare a stock solution of the CES1 substrate in an appropriate solvent.
-
Prepare a stock solution of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the substrate and inhibitors by diluting the stock solutions in the assay buffer. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare the CES1 enzyme solution by diluting the recombinant enzyme or S9 fractions in the assay buffer to the desired concentration.
3. Assay Procedure:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include wells for a negative control (vehicle only) and a positive control inhibitor.
-
Add the CES1 enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the CES1 substrate to all wells. The final substrate concentration should ideally be close to its Km value for CES1.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding a quenching solution, such as cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
4. Data Analysis:
-
Analyze the formation of the product (metabolite) using a validated analytical method, typically LC-MS/MS.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk or Dixon plots.
Visualizations
Signaling and Metabolic Pathways
The following diagrams illustrate key pathways and mechanisms involving CES1.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Association of Oseltamivir Activation with Gender and Carboxylesterase 1 Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel carboxylesterase 1 variant c.662A>G may decrease the bioactivation of oseltamivir in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols for Carboxylesterase-1 Inhibitors in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterase 1 (CES1) is a key enzyme in the serine hydrolase family, predominantly expressed in the liver, but also found in various other tissues including monocytes and macrophages.[1][2] It plays a crucial role in the metabolism of a wide array of ester-containing drugs, prodrugs, and xenobiotics, as well as in endogenous lipid metabolism, such as the hydrolysis of cholesterol esters and triacylglycerols.[1] The metabolic activity of CES1 can significantly impact the pharmacokinetics and pharmacodynamics of numerous therapeutic agents.[1][2] Inhibition of CES1 is a critical area of research for modulating drug metabolism, reducing toxicity of agents activated by CES1, and potentially treating diseases like non-Hodgkin lymphoma and B-cell lymphocytic leukemia where CES1 deficiency is implicated.[1][3]
These application notes provide detailed protocols for the use of a representative Carboxylesterase-1 Inhibitor (referred to herein as "CES1-IN-1") in various cell-based assays to evaluate its efficacy and mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of CES1-IN-1
| Parameter | Value | Cell Line |
| IC50 (CES1 Activity) | 50 nM | Human Liver Microsomes |
| IC50 (CES1 Activity) | 100 nM | HepG2 Cells |
| IC50 (CES1 Activity) | 120 nM | THP-1 Macrophages |
| EC50 (CPT-11 Cytotoxicity Shift) | 500 nM | U373MG-CES1 |
Note: The above data is representative and should be determined experimentally for each specific inhibitor.
Table 2: Recommended Concentration Range for Cell-Based Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time |
| CES1 Activity Assay | HepG2, THP-1 | 1 nM - 10 µM | 1 - 24 hours |
| Cytotoxicity Assay | HepG2, THP-1 | 10 nM - 100 µM | 24 - 72 hours |
| Western Blot Analysis | HepG2, THP-1 | 100 nM - 1 µM | 24 hours |
| Prodrug Activation Assay | U373MG-CES1 | 10 nM - 10 µM | 48 hours |
Signaling Pathway
CES1 expression and activity can be influenced by various signaling pathways. For instance, in the context of type 2 diabetes, the Akt/mTOR/HIF-1α/Stra13 pathway has been shown to decrease CES1 expression and hydrolytic activity.[4] Understanding these pathways is crucial for interpreting the effects of CES1 inhibitors in different cellular contexts.
Caption: Signaling pathway regulating CES1 expression and the point of intervention for a CES1 inhibitor.
Experimental Protocols
Carboxylesterase-1 (CES1) Activity Assay in Cell Lysates
This protocol describes a colorimetric assay to measure the inhibitory effect of CES1-IN-1 on CES1 enzymatic activity in cell lysates using the substrate p-nitrophenyl valerate (B167501) (pNPV).
Workflow:
Caption: Workflow for determining CES1 activity in cell lysates.
Materials:
-
HepG2 or THP-1 cells
-
CES1-IN-1
-
Cell lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
p-nitrophenyl valerate (pNPV)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate HepG2 or THP-1 cells in appropriate culture vessels and grow to 80-90% confluency.
-
Treat cells with varying concentrations of CES1-IN-1 (e.g., 1 nM to 10 µM) and a vehicle control for the desired duration (e.g., 1 to 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells by sonication or by using a suitable lysis buffer.[5]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
-
Enzyme Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.[6]
-
Calculate the percentage of CES1 activity relative to the vehicle-treated control.
-
Determine the IC50 value of CES1-IN-1 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay
This protocol is to assess the cytotoxic effects of CES1-IN-1 on cultured cells.
Workflow:
Caption: Workflow for assessing the cytotoxicity of a compound.
Materials:
-
HepG2 or THP-1 cells
-
CES1-IN-1
-
96-well plates
-
Cytotoxicity assay reagent (e.g., MTT, resazurin, or a commercial kit)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of CES1-IN-1 (e.g., 10 nM to 100 µM) and a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period of 24 to 72 hours.
-
-
Viability Measurement:
-
Add the chosen cytotoxicity reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC50 (50% cytotoxic concentration) value of CES1-IN-1.
-
Western Blot Analysis for CES1 Expression
This protocol is for detecting the protein levels of CES1 in cells treated with CES1-IN-1 to determine if the inhibitor affects CES1 protein expression.
Workflow:
Caption: Workflow for Western Blot analysis.
Materials:
-
HepG2 or THP-1 cells
-
CES1-IN-1
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against CES1 (e.g., rabbit polyclonal or mouse monoclonal)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with CES1-IN-1 (e.g., 100 nM to 1 µM) for 24 hours.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for CES1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensity for CES1 (approximately 60-70 kDa) and normalize to a loading control (e.g., β-actin or GAPDH).
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. This product is for research use only.
References
- 1. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. Decreased carboxylesterases expression and hydrolytic activity in type 2 diabetic mice through Akt/mTOR/HIF-1α/Stra13 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocat.com [biocat.com]
Application Notes and Protocols for Carboxylesterase-IN-1 Administration in Animal Models
Disclaimer: The following protocol is a representative guide for the in vivo administration of a hypothetical Carboxylesterase 1 (CES1) inhibitor, referred to as "Carboxylesterase-IN-1". This document is synthesized from publicly available data on the administration of other known CES1 inhibitors in animal models, as a specific compound named "this compound" is not prominently documented in the scientific literature. Researchers should adapt this protocol based on the specific physicochemical properties and in vitro potency of their particular inhibitor.
Introduction
Carboxylesterases (CES) are a superfamily of serine hydrolases crucial for the metabolism of a wide array of xenobiotics, including many therapeutic drugs, and endogenous lipids.[1][2][3] The most abundant isoform in the liver is Carboxylesterase 1 (CES1), which plays a significant role in the hydrolysis of ester- and amide-bond containing compounds, leading to either their activation (in the case of prodrugs) or detoxification.[3][4][5] Given its central role in pharmacokinetics, CES1 is a key target in drug development.[6][7] The use of selective inhibitors for CES1 in animal models is essential for elucidating its physiological functions and its impact on the disposition of co-administered drugs.[8][9]
This document provides a detailed protocol for the administration of a representative CES1 inhibitor, "this compound," in rodent models, aimed at researchers in pharmacology, drug metabolism, and toxicology.
Mechanism of Action
This compound is a hypothetical selective inhibitor of Carboxylesterase 1. CES1 is primarily located in the endoplasmic reticulum of hepatocytes and other cell types.[4] It metabolizes substrates by cleaving ester, thioester, or amide bonds. By inhibiting CES1, this compound is expected to prevent the metabolism of CES1 substrates. This can lead to increased plasma concentrations of the parent drug, reduced formation of its metabolites, and altered physiological responses related to endogenous lipid metabolism.[1][10]
Caption: Signaling pathway of CES1-mediated prodrug activation and its inhibition.
Experimental Protocols
Formulation of this compound
The formulation of this compound will depend on its solubility and the intended route of administration. Based on protocols for similar small molecule inhibitors, a common vehicle for intraperitoneal (i.p.) injection is a suspension in a solution of 0.5% w/v hydroxypropylmethylcellulose (B13716658) in saline.[11]
Materials:
-
This compound
-
Hydroxypropylmethylcellulose (HPMC)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle for the number of animals and the desired dose.
-
Prepare a 0.5% (w/v) HPMC solution by dissolving HPMC in sterile saline. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Weigh the appropriate amount of this compound powder and place it in a sterile conical tube.
-
Add a small amount of the 0.5% HPMC vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension to reduce particle size and improve homogeneity.
-
Prepare the vehicle control (0.5% HPMC in saline) in the same manner.
-
Prepare fresh on the day of the experiment.
Administration in a Mouse Model
The following protocol describes the administration of this compound to mice to assess its impact on the pharmacokinetics of a known CES1 substrate.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-12 weeks
-
Sex: Male or female, as required by the study design. Note that sex-dependent differences in CES1 expression have been reported.[12]
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[13]
Experimental Groups:
-
Group 1 (Control): Vehicle + CES1 Substrate
-
Group 2 (Treatment): this compound + CES1 Substrate
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (approximately 12 hours) prior to drug administration, with continued access to water.
-
On the day of the experiment, weigh each animal to calculate the precise dose volume.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose for a small molecule inhibitor is in the range of 10-30 mg/kg.[11][13]
-
After a predetermined pretreatment time (e.g., 30-60 minutes) to allow for inhibitor distribution and target engagement, administer the CES1 substrate (e.g., capecitabine) via oral gavage (p.o.) or another appropriate route.
-
Collect blood samples at various time points post-substrate administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via tail vein or retro-orbital sinus sampling.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, intestine, kidney) for analysis of drug and metabolite concentrations, or for pharmacodynamic assays.[11]
Caption: Experimental workflow for in vivo administration of this compound.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in tables for clarity and ease of comparison.
Table 1: Dosing Regimen for this compound and a Representative CES1 Substrate
| Compound | Dose (mg/kg) | Route of Administration | Vehicle |
| This compound | 10 - 30 | Intraperitoneal (i.p.) | 0.5% HPMC in Saline |
| Vehicle Control | N/A | Intraperitoneal (i.p.) | 0.5% HPMC in Saline |
| Capecitabine | 100 | Oral gavage (p.o.) | 1% Methylcellulose/1% Tween-80 |
Note: Doses and vehicles are examples based on published literature and should be optimized for the specific compounds used.[11][13]
Table 2: Key Pharmacokinetic Parameters to be Measured
| Parameter | Description | Expected Effect of this compound |
| Cmax | Maximum plasma concentration | Increase for the parent substrate |
| Tmax | Time to reach Cmax | May be altered |
| AUC | Area under the plasma concentration-time curve | Significant increase for the parent substrate |
| t1/2 | Elimination half-life | May be prolonged for the parent substrate |
| Metabolite Levels | Plasma concentration of CES1-derived metabolites | Significant decrease |
Endpoint Analysis
The primary endpoint for this type of study is the characterization of the pharmacokinetic profile of the CES1 substrate in the presence and absence of the inhibitor. This is typically achieved through the following methods:
-
Bioanalysis: Quantification of the parent drug and its key metabolites in plasma and tissue homogenates using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacodynamic Assessment: Depending on the substrate, pharmacodynamic endpoints may include monitoring for efficacy (e.g., tumor volume in oncology models) or toxicity (e.g., clinical signs, body weight changes).[1][14]
-
Target Engagement: Measurement of CES1 activity in liver or other relevant tissues ex vivo, using a specific probe substrate, to confirm that this compound has engaged and inhibited its target.[11]
References
- 1. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-Related Inducibility of Carboxylesterases by the Antiepileptic Agent Phenobarbital and Implications in Drug Metabolism and Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylesterase 1 family knockout alters drug disposition and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Carboxylesterases Are Uniquely Expressed among Tissues and Regulated by Nuclear Hormone Receptors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo human carboxylesterase cDNA gene transfer to activate the prodrug CPT-11 for local treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug-Drug Interactions with Carboxylesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing carboxylesterase inhibitors, with a focus on "Carboxylesterase-IN-1," for the investigation of drug-drug interactions (DDIs). The protocols and data presented herein are intended to facilitate the design and execution of robust in vitro studies to assess the potential for DDIs mediated by carboxylesterase (CES) enzymes.
Introduction to Carboxylesterases and Drug-Drug Interactions
Carboxylesterases are a superfamily of serine hydrolases responsible for the metabolism of a wide variety of ester- and amide-containing xenobiotics, including many therapeutic drugs.[1][2] These enzymes play a crucial role in both the activation of prodrugs and the detoxification of active drugs. Human carboxylesterases, primarily CES1 and CES2, are highly expressed in the liver and intestines, respectively, making them key players in first-pass metabolism.[3]
Inhibition of carboxylesterase activity can lead to significant alterations in the pharmacokinetic profiles of co-administered drugs that are substrates for these enzymes. This can result in either reduced therapeutic efficacy (in the case of prodrugs that require CES activation) or increased toxicity (due to decreased clearance of an active drug). Therefore, evaluating the inhibitory potential of new chemical entities on carboxylesterases is a critical step in drug development to predict and mitigate the risk of clinical DDIs.[4][5]
"this compound" is a novel pesticide that has been identified as an inhibitor of carboxylesterases. While specific kinetic data for this compound is not extensively available in public literature, this document will provide protocols and data for well-characterized CES inhibitors that can serve as a framework for studying compounds like this compound.
Data Presentation: In Vitro Inhibition of Human Carboxylesterases
The following tables summarize the inhibitory potency (IC50 and Kᵢ values) of several well-characterized inhibitors against human carboxylesterase 1 (hCES1) and human carboxylesterase 2 (hCES2). This data is essential for selecting appropriate positive controls and for contextualizing the inhibitory potential of novel compounds.
Table 1: IC50 Values of Representative Carboxylesterase Inhibitors
| Inhibitor | Target Enzyme | Substrate | IC50 (µM) | Reference |
| Benzil | hCES1 | Trandolapril | Not explicitly stated, but potent inhibition shown | [3] |
| Benzil | hCES1 | p-Nitrophenyl acetate | Not explicitly stated, but potent inhibition shown | [6] |
| Benzil | CES in THP-1 cell lysate | Not specified | 0.16 | [6] |
| Orlistat (B1677487) | hCES2 | Not specified | Potent inhibition at 1 nM (75% inhibition) | [2][7] |
| Loperamide (B1203769) | hCES2 | Capecitabine (B1668275) | Weakly inhibits hCES1A1 (IC50 = 440 µM) | [8] |
| Telmisartan | hCES1 | Imidapril | Potent Inhibition | [9] |
| Telmisartan | hCES2 | Irinotecan | Potent Inhibition | [9] |
| Diltiazem | hCES2 | Irinotecan | Significant Inhibition | [9] |
| Verapamil | hCES2 | Irinotecan | Significant Inhibition | [9] |
| Nevadensin | hCES1 | Not specified | 2.64 | [10] |
| Nevadensin | hCES2 | Not specified | 132.8 | [10] |
| CES2-IN-1 | hCES2 | Not specified | 6.72 | [10] |
| Carboxylesterase-IN-4 | Carboxylesterase | Not specified | 0.00158 | [10] |
Table 2: Kᵢ Values of Representative Carboxylesterase Inhibitors
| Inhibitor | Target Enzyme | Substrate | Kᵢ (µM) | Inhibition Type | Reference |
| Benzil | hiCE (human intestinal CES) | o-Nitrophenyl acetate | 0.015 | Not Specified | [4] |
| Benzil | hCE1 | o-Nitrophenyl acetate | 0.045 | Not Specified | [4] |
| Loperamide | hCES2 | Capecitabine | 1.5 | Not Specified | [8] |
| Miltirone | hCES2 | Not specified | 0.04 | Not Specified | [10] |
| Telmisartan | hCES1 | Not specified | 1.69 | Not Specified | [11] |
| Simvastatin | hCES1 | Not specified | 0.11 | Competitive | [11] |
| Simvastatin | hCES2 | Not specified | 0.67 | Noncompetitive | [11] |
Experimental Protocols
The following are detailed protocols for conducting in vitro carboxylesterase inhibition assays. These can be adapted for studying "this compound" or other novel inhibitors.
Protocol 1: Determination of IC50 for a Carboxylesterase Inhibitor
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific carboxylesterase isoform.
Materials:
-
Recombinant human carboxylesterase (hCES1 or hCES2)
-
Substrate (e.g., Trandolapril for hCES1, Irinotecan for hCES2, or a fluorogenic substrate like p-nitrophenyl acetate)
-
Test inhibitor (e.g., this compound)
-
Positive control inhibitor (e.g., Benzil)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Solvent for inhibitor and substrate (e.g., DMSO)
-
Acetonitrile or other suitable quenching solvent
-
96-well microtiter plates
-
Incubator (37°C)
-
LC-MS/MS system or plate reader (depending on the substrate)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the test inhibitor and positive control in DMSO.
-
Prepare a stock solution of the substrate in an appropriate solvent.
-
Prepare working solutions of the enzyme in phosphate buffer.
-
-
Set up the Inhibition Assay:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A fixed concentration of the recombinant human carboxylesterase.
-
Varying concentrations of the test inhibitor (typically a serial dilution). Include a vehicle control (DMSO only) and a positive control inhibitor.
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Enzymatic Reaction:
-
Add the substrate to each well to start the reaction. The final substrate concentration should be at or near its Km value for the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
-
Terminate the Reaction:
-
Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile.
-
-
Analyze the Results:
-
Analyze the formation of the metabolite using a validated LC-MS/MS method or measure the signal from the fluorogenic/colorimetric product using a plate reader.[12]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Protocol 2: Determination of Kᵢ and Mechanism of Inhibition
This protocol is designed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, mixed).
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare Reagent Solutions:
-
Prepare stock solutions as described in Protocol 1.
-
-
Set up the Kinetic Assay:
-
In a 96-well plate, set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration by varying the substrate concentration over a range that brackets the Km value.
-
Pre-incubate the enzyme and inhibitor at 37°C.
-
-
Initiate and Monitor the Reaction:
-
Start the reaction by adding the substrate.
-
Measure the initial reaction velocity (rate of product formation) for each combination of substrate and inhibitor concentrations.
-
-
Analyze the Data:
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration.
-
Analyze the data using Michaelis-Menten kinetics.
-
Generate double-reciprocal plots (Lineweaver-Burk plots) or other linearizing plots (e.g., Hanes-Woolf, Eadie-Hofstee) to visualize the mechanism of inhibition.
-
Fit the data to the appropriate inhibition model (competitive, non-competitive, uncompetitive, or mixed-model) using non-linear regression analysis to determine the Kᵢ value.
-
Visualizations
Signaling Pathway: Carboxylesterase-Mediated Drug Metabolism and Inhibition
Caption: Carboxylesterase-mediated drug metabolism and its inhibition.
Experimental Workflow: In Vitro Carboxylesterase Inhibition Assay
Caption: Workflow for an in vitro carboxylesterase inhibition assay.
Logical Relationship: Impact of CES Inhibition on Drug Pharmacokinetics
Caption: Consequences of carboxylesterase inhibition on drug efficacy and toxicity.
References
- 1. Improved, selective, human intestinal carboxylesterase inhibitors designed to modulate 7-ethyl-10-[4-(1-piperidino)-1-piperidino]carbonyloxycamptothecin (irinotecan; CPT-11) toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase-2 is a highly sensitive target of the antiobesity agent orlistat with profound implications in the activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. evotec.com [evotec.com]
- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CARBOXYLESTERASE-2 IS A HIGHLY SENSITIVE TARGET OF THE ANTIOBESITY AGENT ORLISTAT WITH PROFOUND IMPLICATIONS IN THE ACTIVATION OF ANTICANCER PRODRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Carboxylesterase catalyzed 18O-labeling of carboxylic acid and its potential application in LC-MS/MS based quantification of drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Carboxylesterase-IN-1 to Modulate Drug Clearance: Application Notes and Protocols
For Research Use Only.
Introduction
Carboxylesterases (CES) are a crucial family of serine hydrolases involved in the metabolism of a wide array of xenobiotics, including many therapeutic drugs. Human Carboxylesterase 1 (CES1), predominantly expressed in the liver, plays a significant role in the hydrolysis of ester- and amide-containing drugs, thereby influencing their pharmacokinetic profiles and therapeutic efficacy. Modulation of CES1 activity presents a valuable strategy in drug development and pharmacology to alter drug clearance, enhance the bioavailability of prodrugs, or mitigate toxicity.
This document provides detailed application notes and protocols for utilizing Carboxylesterase-IN-1, a potent inhibitor of CES1, to study and modulate the clearance of CES1-metabolized drugs. While the user's query specified "this compound," publicly available scientific literature provides more detailed characterization for a related compound, "Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39)," a derivative of oleanolic acid. Therefore, this document will focus on this better-characterized inhibitor as a primary example, while also acknowledging the existence of a novel pesticide designated as "this compound."
Data Presentation
The inhibitory potency of this compound and related compounds against CES1 is summarized below. This data is essential for designing in vitro and in vivo experiments.
| Compound | Target Enzyme | IC50 | Inhibition Type | Reference |
| Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) | Human CES1A | 0.055 µM | Competitive | --INVALID-LINK-- |
| Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) | Pancreatic Lipase | 2.13 µM | Mixed | --INVALID-LINK-- |
| This compound (Pesticide) | Carboxylesterase | Inhibitory action at 50 µg/mL | Not Specified | --INVALID-LINK-- |
| Bis(p-nitrophenyl)phosphate (BNPP) | Carboxylesterases | Not Specified | Irreversible | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
Mechanism of CES1 Inhibition and Impact on Drug Metabolism
Caption: Mechanism of this compound action on drug metabolism.
In Vitro CES1 Inhibition Assay Workflow
Caption: Workflow for a typical in vitro CES1 inhibition assay.
In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
Experimental Protocols
Protocol 1: In Vitro IC50 Determination for this compound against Human CES1
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant human CES1.
Materials:
-
Recombinant human CES1 (e.g., from a commercial supplier)
-
This compound (Compound 39)
-
p-Nitrophenyl acetate (B1210297) (pNPA) or another suitable CES1 substrate
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of pNPA in DMSO or ethanol (B145695) (e.g., 100 mM).
-
Dilute the recombinant human CES1 in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add 180 µL of Assay Buffer to each well.
-
Prepare a serial dilution of this compound in DMSO, and add 2 µL of each concentration to the respective wells. For the control wells, add 2 µL of DMSO.
-
Add 10 µL of the diluted human CES1 enzyme solution to each well.
-
-
Pre-incubation:
-
Mix the contents of the wells by gentle shaking and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the pNPA stock solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of pNPA hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Pharmacokinetic Study of a CES1 Substrate (Oseltamivir) with this compound in Mice
Objective: To evaluate the effect of this compound on the pharmacokinetic profile of the CES1 substrate, oseltamivir, in a mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (Compound 39)
-
Oseltamivir phosphate
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Vehicle for Oseltamivir (e.g., sterile water)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the mice into two groups: a control group and a this compound treated group.
-
-
Dosing:
-
Control Group: Administer the vehicle for this compound via oral gavage.
-
Treatment Group: Administer this compound at the desired dose (e.g., 10 mg/kg) via oral gavage.
-
After 30 minutes, administer oseltamivir phosphate (e.g., 10 mg/kg) to all mice in both groups via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-oseltamivir administration).
-
-
Plasma Preparation:
-
Immediately transfer the blood samples into EDTA-coated tubes.
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the simultaneous quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in mouse plasma.
-
Analyze the plasma samples to determine the concentrations of oseltamivir and oseltamivir carboxylate at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration-time curves for oseltamivir and oseltamivir carboxylate for both the control and treatment groups.
-
Calculate the key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and clearance (CL), for both the parent drug and its metabolite.
-
Compare the pharmacokinetic parameters between the two groups to assess the impact of this compound on oseltamivir clearance.
-
Conclusion
This compound (specifically, Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39)) is a potent and selective inhibitor of human CES1. The provided protocols offer a framework for researchers to investigate the role of CES1 in drug metabolism and to explore the potential of CES1 inhibition as a strategy to modulate drug clearance. These studies are fundamental in drug discovery and development for optimizing drug efficacy and safety. It is imperative that all animal procedures are conducted in accordance with approved institutional guidelines.
Application Notes and Protocols: Carboxylesterase Inhibitors in Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterases (CES) are a superfamily of serine hydrolases that play a critical role in the metabolism and detoxification of a wide range of xenobiotics, including therapeutic drugs, environmental toxicants, and narcotics.[1][2] These enzymes catalyze the hydrolysis of ester, amide, and thioester bonds, converting parent compounds into more water-soluble metabolites that can be readily excreted.[3] The two major isoforms in humans, CES1 and CES2, exhibit distinct but sometimes overlapping substrate specificities and tissue distribution patterns. CES1 is predominantly found in the liver, while CES2 is most abundant in the small intestine.[4][5]
The modulation of CES activity with selective inhibitors is a valuable tool in toxicology research. By inhibiting these enzymes, researchers can:
-
Investigate the specific contribution of CES isoforms to the metabolism of a particular compound.
-
Elucidate the role of carboxylesterases in drug-induced toxicity, particularly for prodrugs that are activated by CES or drugs that are detoxified by them.[1]
-
Study potential drug-drug interactions involving CES substrates and inhibitors.
-
Explore the therapeutic potential of modulating CES activity to reduce the toxicity of certain drugs or enhance their efficacy.[6][7]
This document provides detailed application notes and protocols for the use of representative carboxylesterase inhibitors in toxicological research, with a focus on CES2-IN-1 and other relevant compounds.
Quantitative Data of Representative Carboxylesterase Inhibitors
The following table summarizes the inhibitory potency of selected carboxylesterase inhibitors against human CES1 and CES2. This data is crucial for selecting the appropriate inhibitor and concentration for in vitro and in vivo studies.
| Inhibitor | Target CES Isoform(s) | IC50 Value (Human) | Notes |
| CES2-IN-1 | CES2 | 6.72 µM | A reversible and selective CES2 inhibitor. Effective against irinotecan-induced delayed diarrhea.[6] |
| Nevadensin (B1678647) | CES1 (selective) | 2.64 µM (for hCE1) | A natural flavonoid that is more selective for hCE1 over hCE2 (IC50 of 132.8 µM for hCE2).[6] It has been shown to induce apoptosis and DNA damage in cancer cells.[8] |
| WWL113 | Ces3 and Ces1f (mouse) | 120 nM (Ces3), 100 nM (Ces1f) | A selective and orally active inhibitor. While targeting mouse enzymes, it provides a tool for in vivo studies in rodent models of metabolic disease.[6][9] |
| Telmisartan | CES2 | - | A known specific inhibitor of CES2, often used in screening studies.[10][11] |
| Benzil | Pan-CES inhibitor | 45 nM (hCE1) | A non-specific CES inhibitor, useful as a positive control in inhibition assays.[7][12] |
Signaling and Metabolic Pathways
Carboxylesterase-Mediated Prodrug Activation and Toxicity
A critical application of CES inhibitors in toxicology is the study of prodrug activation. For example, the anticancer drug irinotecan (B1672180) is a prodrug that is converted by CES2 into its active, but also toxic, metabolite SN-38. Inhibition of CES2 can therefore be investigated as a strategy to mitigate irinotecan-induced toxicity, such as severe diarrhea.[13][14]
Caption: Carboxylesterase-mediated activation of Irinotecan and its inhibition.
Experimental Protocols
Protocol 1: In Vitro Screening of Carboxylesterase Inhibitors
This protocol describes a general method for screening compounds for their ability to inhibit CES1 or CES2 activity using a fluorometric assay.
Materials:
-
Recombinant human CES1 or CES2 enzyme (commercially available)
-
Carboxylesterase substrate (e.g., 4-Nitrophenyl acetate (B1210297) (pNPA) or a specific fluorogenic substrate)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Test inhibitor (e.g., CES2-IN-1) dissolved in DMSO
-
Positive control inhibitor (e.g., Benzil)
-
96-well microplate (black, clear bottom for fluorescence)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test inhibitor and positive control in DMSO.
-
Dilute the recombinant CES enzyme in assay buffer to the desired working concentration.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of the 96-well plate.
-
Add 2 µL of the test inhibitor solution at various concentrations (e.g., 0.1 to 100 µM) to the sample wells.
-
Add 2 µL of the positive control inhibitor to the positive control wells.
-
Add 2 µL of DMSO to the no-inhibitor control wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the diluted CES enzyme solution to all wells except the blank (substrate-only) wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing the Impact of CES Inhibition on Drug Metabolism in Cell Lysates
This protocol outlines a method to determine the role of a specific CES isoform in the metabolism of a drug using cell lysates and a selective inhibitor.
Materials:
-
Human liver or intestinal S9 fractions (or cell lines expressing specific CES isoforms)
-
Substrate drug of interest
-
Selective CES inhibitor (e.g., CES2-IN-1)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for metabolite quantification
Procedure:
-
Prepare Lysates:
-
Thaw the S9 fractions on ice.
-
Dilute the S9 protein to a working concentration (e.g., 0.5 mg/mL) in reaction buffer.[17]
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the diluted S9 fraction, reaction buffer, and either the selective CES inhibitor (at a concentration known to be effective, e.g., 5-10 times the IC50) or vehicle (DMSO).
-
Pre-incubate at 37°C for 10 minutes.
-
-
Initiate Metabolism:
-
Add the substrate drug to each tube to start the metabolic reaction.
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes, within the linear range of metabolite formation).
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the formation of the metabolite of interest.
-
-
Data Analysis:
-
Compare the rate of metabolite formation in the presence and absence of the CES inhibitor. A significant reduction in metabolite formation in the presence of the inhibitor indicates that the targeted CES isoform is involved in the drug's metabolism.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a test compound as a carboxylesterase inhibitor and its subsequent effect on the metabolism of a known CES substrate drug.
Caption: Workflow for evaluating a carboxylesterase inhibitor.
Conclusion
Carboxylesterase inhibitors are indispensable tools in modern toxicology research and drug development. By employing selective inhibitors and robust experimental protocols, researchers can gain valuable insights into the metabolic pathways of ester-containing compounds, predict potential drug-drug interactions, and devise strategies to mitigate drug-induced toxicities. The methodologies and data presented in these application notes provide a foundation for the effective use of compounds like CES2-IN-1 in advancing our understanding of carboxylesterase biology and its toxicological implications.
References
- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Carboxylesterase 2 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. evotec.com [evotec.com]
- 8. Topoisomerase poisoning by the flavonoid nevadensin triggers DNA damage and apoptosis in human colon carcinoma HT29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carboxylesterase Inhibition| Evotec [evotec.com]
- 13. Intestinal human carboxylesterase 2 (CES2) expression rescues drug metabolism and most metabolic syndrome phenotypes in global Ces2 cluster knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. abcam.com [abcam.com]
- 16. content.abcam.com [content.abcam.com]
- 17. Examination of the carboxylesterase phenotype in human liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Co-administration of a Novel Carboxylesterase 1 Inhibitor (Carboxylesterase-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterase 1 (CES1) is a predominant enzyme in human liver, playing a critical role in the metabolism of a vast array of ester-containing drugs.[1][2][3][4] This enzyme is responsible for the hydrolysis of numerous medications, leading to either their activation into a pharmacologically active form (prodrugs) or their inactivation and subsequent elimination.[3][5] The expression and activity of CES1 exhibit significant interindividual variability, influenced by genetic polymorphisms and environmental factors, which can lead to unpredictable drug responses and adverse effects.[2][4]
The modulation of CES1 activity through the co-administration of inhibitors presents a promising strategy to optimize drug therapy.[6][7] A CES1 inhibitor can potentially increase the bioavailability of a prodrug activated by CES1 or decrease the clearance of an active drug metabolized by CES1, thereby enhancing therapeutic efficacy or prolonging its effect. Conversely, for drugs that are inactivated by CES1, an inhibitor could be used to maintain therapeutic concentrations for longer.
This document provides a comprehensive experimental framework for investigating the effects of a novel investigational inhibitor, Carboxylesterase-IN-1 , when co-administered with a hypothetical ester-containing prodrug, Prodrug-X , which requires CES1 for its conversion to the active metabolite, Active-M . These protocols are designed to assess the pharmacokinetic, pharmacodynamic, and potential toxicological interactions between this compound and Prodrug-X.
Signaling Pathway and Metabolic Activation
The metabolic activation of Prodrug-X by CES1 is a critical step for its therapeutic action. This compound is hypothesized to inhibit this process, leading to altered levels of the active metabolite.
Caption: Metabolic activation pathway of Prodrug-X by CES1 and inhibition by this compound.
Experimental Protocols
In Vitro Characterization of this compound
Objective: To determine the inhibitory potency and mechanism of this compound on human CES1 activity.
Materials:
-
Recombinant human CES1 enzyme
-
Human liver microsomes (HLMs) or S9 fractions
-
A fluorescent or colorimetric CES1 substrate (e.g., p-nitrophenyl acetate)
-
This compound
-
Prodrug-X
-
Co-factors (as required)
-
96-well plates
-
Plate reader
Protocol:
-
IC50 Determination:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add recombinant human CES1 or HLMs, the CES1 substrate, and the different concentrations of this compound.
-
Incubate the plate at 37°C for a specified time.
-
Measure the product formation using a plate reader.
-
Calculate the concentration of this compound that causes 50% inhibition (IC50) of CES1 activity.
-
-
Mechanism of Inhibition (e.g., Ki determination):
-
Perform enzyme kinetic studies by varying the concentrations of both the CES1 substrate and this compound.
-
Measure the initial reaction velocities.
-
Analyze the data using Lineweaver-Burk or other kinetic plots to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
-
-
Metabolism of Prodrug-X:
-
Incubate Prodrug-X with HLMs or recombinant CES1 in the presence and absence of this compound.
-
At various time points, quench the reaction.
-
Analyze the samples using LC-MS/MS to quantify the formation of Active-M and the disappearance of Prodrug-X.
-
In Vivo Pharmacokinetic (PK) Interaction Study
Objective: To evaluate the effect of this compound on the pharmacokinetics of Prodrug-X and its active metabolite, Active-M, in an animal model (e.g., mice or rats).
Experimental Workflow:
Caption: Workflow for the in vivo pharmacokinetic interaction study.
Protocol:
-
Animal Groups:
-
Group 1: Vehicle control + Prodrug-X
-
Group 2: this compound + Prodrug-X
-
Group 3: Vehicle control (for baseline)
-
Group 4: this compound alone (to assess its own PK)
-
-
Dosing:
-
Administer this compound (or vehicle) orally or via intraperitoneal injection.
-
After a predetermined time (based on the expected Tmax of the inhibitor), administer Prodrug-X to the respective groups.
-
-
Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-Prodrug-X administration.
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the simultaneous quantification of Prodrug-X and Active-M in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters for both Prodrug-X and Active-M in each group.
-
In Vivo Pharmacodynamic (PD) and Efficacy Study
Objective: To assess the impact of this compound co-administration on the therapeutic efficacy of Prodrug-X in a relevant disease model.
Protocol:
-
Disease Model:
-
Establish a relevant animal model of a disease that is treated by the active form of Prodrug-X.
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Prodrug-X alone
-
Group 3: this compound alone
-
Group 4: Prodrug-X + this compound
-
-
Efficacy Assessment:
-
Administer the treatments according to a predefined schedule.
-
Monitor relevant pharmacodynamic markers and disease progression endpoints throughout the study.
-
-
Data Analysis:
-
Compare the therapeutic outcomes between the treatment groups to determine if the co-administration of this compound enhances the efficacy of Prodrug-X.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.
Table 1: In Vitro Inhibition of CES1 by this compound
| Parameter | Value |
| IC50 (nM) | [Insert Value] |
| Ki (nM) | [Insert Value] |
| Mechanism of Inhibition | [e.g., Competitive] |
Table 2: Pharmacokinetic Parameters of Prodrug-X and Active-M
| Parameter | Prodrug-X Alone | Prodrug-X + this compound | % Change |
| Prodrug-X | |||
| Cmax (ng/mL) | [Value] | [Value] | [Value] |
| Tmax (h) | [Value] | [Value] | [Value] |
| AUC (0-t) (ngh/mL) | [Value] | [Value] | [Value] |
| Active-M | |||
| Cmax (ng/mL) | [Value] | [Value] | [Value] |
| Tmax (h) | [Value] | [Value] | [Value] |
| AUC (0-t) (ngh/mL) | [Value] | [Value] | [Value] |
Table 3: Efficacy Study Endpoint
| Treatment Group | Efficacy Endpoint (e.g., Tumor Volume, % Reduction in Biomarker) | p-value vs. Prodrug-X alone |
| Vehicle | [Value] | - |
| Prodrug-X alone | [Value] | - |
| This compound alone | [Value] | - |
| Prodrug-X + this compound | [Value] | [Value] |
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of a novel CES1 inhibitor, this compound, when co-administered with a CES1-activated prodrug. The data generated from these studies will be crucial for understanding the drug-drug interaction potential and for making informed decisions regarding the clinical development of such a combination therapy. The careful and systematic execution of these protocols will provide valuable insights into the therapeutic potential of modulating CES1 activity to improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 4. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylesterase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring the Inhibitory Potency (IC50) of Carboxylesterase-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carboxylesterases (CES) are a class of serine hydrolases crucial in the metabolism of a wide array of ester-containing drugs, prodrugs, and xenobiotics.[1][2] Human carboxylesterase 1 (CES1), predominantly expressed in the liver, is a key enzyme in the phase I metabolism of many clinically relevant medications.[1][3][4] Inhibition of CES1 can significantly alter the pharmacokinetics and pharmacodynamics of its substrates, making the characterization of CES1 inhibitors a critical aspect of drug discovery and development.[4] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a hypothetical inhibitor, Carboxylesterase-IN-1, against human CES1.
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[5] The following protocol describes a fluorometric assay for the determination of the IC50 of this compound.
Data Presentation
The inhibitory potency of this compound against human CES1 is summarized in the table below. This data is representative and intended to illustrate the presentation of results obtained from the described protocol.
| Inhibitor | Target Enzyme | Substrate (Concentration) | Pre-incubation Time | IC50 (nM) |
| This compound | Human CES1 | Fluorescent Substrate (10 µM) | 15 minutes | 75 |
Experimental Protocols
This section details the methodology for determining the IC50 value of this compound.
Principle of the Assay
The activity of carboxylesterase is measured using a fluorogenic substrate. The enzyme catalyzes the hydrolysis of the substrate, resulting in the release of a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity. In the presence of an inhibitor, the rate of the reaction decreases. The IC50 value is determined by measuring the enzyme activity across a range of inhibitor concentrations.
Materials and Reagents
-
Recombinant Human Carboxylesterase 1 (CES1)
-
This compound
-
Fluorogenic Carboxylesterase Substrate (e.g., a proprietary substrate from a commercial kit)
-
CES Assay Buffer
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader with excitation/emission wavelengths of 490/550 nm
-
Multichannel pipette and reagent reservoirs
Experimental Workflow
Caption: Workflow for IC50 determination of this compound.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in CES Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare the CES1 enzyme and substrate solutions in CES Assay Buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the serially diluted this compound solutions to the wells of a 96-well black microplate. Include wells for a vehicle control (DMSO without inhibitor) and a no-enzyme control.
-
Add the CES1 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 490 nm and an emission wavelength of 550 nm. Record data every minute for at least 30 minutes.
-
Data Analysis
-
Calculate the rate of reaction: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition:
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme))
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value. This is typically done using a four-parameter logistic model.[6]
-
Signaling Pathway
While this compound is an inhibitor of an enzyme and does not directly modulate a signaling pathway in the traditional sense, its action can be conceptualized as an interruption of the metabolic pathway of a CES1 substrate.
Caption: Inhibition of CES1 by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of the IC50 of this compound against human CES1. The described fluorometric assay is a robust and reliable method for assessing the inhibitory potency of compounds targeting carboxylesterases. Accurate determination of IC50 values is essential for the characterization of potential drug candidates and for understanding their potential for drug-drug interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of carboxylesterase (CES) activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courses.edx.org [courses.edx.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Carboxylesterase Inhibitor Screening in High-Throughput Assays
Disclaimer: The specific compound "Carboxylesterase-IN-1" was not readily identifiable in the scientific literature. Therefore, these application notes and protocols are provided for a representative Carboxylesterase inhibitor, Nevadensin, and outline a general framework for high-throughput screening (HTS) of Carboxylesterase 1 (CES1) inhibitors.
Introduction
Carboxylesterases (CES) are a family of serine hydrolases crucial in the metabolism of a wide array of ester-containing drugs and xenobiotics.[1][2] Human Carboxylesterase 1 (CES1), predominantly expressed in the liver, plays a significant role in the activation of prodrugs and the detoxification of various compounds.[3][4] Inhibition of CES1 can alter the pharmacokinetics and pharmacodynamics of substrate drugs, making it a key target in drug development to mitigate adverse drug reactions or enhance therapeutic efficacy.[4] High-throughput screening (HTS) assays are essential for identifying novel and potent CES1 inhibitors from large compound libraries.[5] These assays typically employ a fluorogenic substrate that, upon hydrolysis by CES1, produces a fluorescent signal. Inhibitors of CES1 will reduce the rate of this reaction, leading to a decrease in fluorescence.
Principle of the Assay
The HTS assay described here is a fluorescence-based in vitro assay designed to measure the inhibition of recombinant human CES1. The assay utilizes a non-fluorescent substrate which is hydrolyzed by CES1 to yield a highly fluorescent product. The inhibitory potential of test compounds is determined by quantifying the reduction in the fluorescence signal in their presence.
Data Presentation
The following table summarizes the inhibitory activity of selected compounds against Carboxylesterase 1 (CES1).
| Compound Name | Inhibitor Type | Target Enzyme | IC50 | Ki | Notes |
| Nevadensin | Selective Inhibitor | human CES1 | 2.64 µM | - | More selective for hCE1 than hCE2 (IC50 of 132.8 μM)[6] |
| Digitonin | Specific Inhibitor | human CES1 | - | - | Specifically inhibited CES1 enzyme activity[7] |
| Telmisartan | Specific Inhibitor | human CES2 | - | - | Specifically inhibited CES2 enzyme activity[7] |
| Vinblastine | Potent Inhibitor | AADAC and CES2 | - | - | Potently inhibited both AADAC and CES2[7] |
| Chlorpyrifos oxon | Non-specific Inhibitor | CES1 | Nanomolar range | - | Covalent inhibitor[8] |
| Paraoxon | Non-specific Inhibitor | CES1 | Nanomolar range | - | Covalent inhibitor[8] |
| Methyl paraoxon | Non-specific Inhibitor | CES1 | Nanomolar range | - | Covalent inhibitor[8] |
| Benzil | Specific Inhibitor | CES1 | - | - | Specific CES inhibitor[8] |
| WWL229 | Selective Inhibitor | Carboxylesterase 3 (Ces3) | 1.94 µM | - | Selective inhibitor of Ces3[6] |
| Carboxylesterase-IN-4 | Potent Inhibitor | Carboxylesterase | 1.58 nM | - | Potent carboxylesterase inhibitor[6] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Carboxylesterase 1 (CES1)
-
Substrate: A suitable fluorogenic substrate for CES1 (e.g., a BODIPY-based fluorescent probe)[5]
-
Positive Control Inhibitor: Nevadensin (or another known CES1 inhibitor)[6]
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.1
-
Test Compounds: Library of compounds to be screened
-
DMSO: For dissolving compounds
-
Microplates: 384-well, black, flat-bottom plates suitable for fluorescence measurements
-
Plate Reader: Capable of kinetic or endpoint fluorescence detection
Reagent Preparation
-
Assay Buffer: Prepare and adjust the pH of the assay buffer.
-
Enzyme Solution: Dilute the recombinant human CES1 stock solution in assay buffer to the desired working concentration. The optimal concentration should be determined empirically through an enzyme titration experiment to ensure a robust signal-to-background ratio and initial velocity conditions.
-
Substrate Solution: Dissolve the fluorogenic substrate in DMSO to create a concentrated stock solution. Further dilute the stock solution in assay buffer to the final working concentration. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibitors.
-
Compound Plates: Prepare serial dilutions of the test compounds and the positive control inhibitor (Nevadensin) in DMSO in a separate source plate. A typical starting concentration for screening is 10 µM.
Assay Procedure
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions from the source plate into the wells of the 384-well assay plate.
-
Test wells: Contain test compounds.
-
Negative control wells: Contain DMSO only (representing 100% enzyme activity).
-
Positive control wells: Contain a known CES1 inhibitor like Nevadensin at a concentration that gives maximum inhibition.
-
-
Enzyme Addition: Add the diluted CES1 enzyme solution to all wells of the assay plate.
-
Pre-incubation: Incubate the plate at room temperature for approximately 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity over time (kinetic read) or at a fixed time point (endpoint read).
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each test compound is calculated using the following formula:
-
Dose-Response Curves: For compounds showing significant inhibition, perform follow-up experiments with a range of concentrations to generate dose-response curves.
-
IC50 Determination: Fit the dose-response data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mandatory Visualizations
Caption: High-Throughput Screening (HTS) workflow for identifying Carboxylesterase inhibitors.
Caption: Mechanism of Carboxylesterase (CES1) inhibition.
References
- 1. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 2. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 3. gosset.ai [gosset.ai]
- 4. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational Design of a Highly Sensitive Carboxylesterase Probe and Its Application in High-Throughput Screening for Uncovering Carboxylesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Potent Carboxylesterase 1 (CES1) Inhibitor in Personalized Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxylesterase 1 (CES1) is a key enzyme in human drug metabolism, responsible for the hydrolysis of a wide range of ester-containing drugs and prodrugs.[1][2] Its significant inter-individual variability in expression and activity, stemming from genetic polymorphisms and non-genetic factors, is a critical determinant of drug efficacy and toxicity.[1] This variability underscores the importance of CES1 in the field of personalized medicine, where tailoring drug therapy to an individual's genetic makeup can optimize therapeutic outcomes. The use of potent and selective CES1 inhibitors is an invaluable tool for researchers to investigate the role of CES1 in drug metabolism, develop novel therapeutic strategies, and personalize drug regimens.
This document provides detailed application notes and experimental protocols for the use of a potent and selective Carboxylesterase 1 inhibitor, exemplified by a compound with a potent IC50 value such as Carboxylesterase-IN-4 (IC50 = 1.58 nM), in personalized medicine research.[3]
Data Presentation
Table 1: Inhibitory Activity of a Potent CES1 Inhibitor
| Inhibitor | Target | IC50 (nM) | Assay System | Substrate | Reference |
| Carboxylesterase-IN-4 | Carboxylesterase | 1.58 | Recombinant Human CES1 | Not Specified | [3] |
| Benzil (Positive Control) | CES1 | ~µM range | Recombinant Human CES1 | Trandolapril | [4] |
| Troglitazone | CES1 | 3,000 | HepG2 cell lysate | Not Specified |
Table 2: Kinetic Parameters for CES1 Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Assay System | Reference |
| p-Nitrophenyl Valerate (B167501) | Not Specified | Not Specified | Recombinant Human CES1 | [5] |
| Trandolapril | Not Specified | Not Specified | Recombinant Human CES1 | [4] |
| D-luciferin methyl ester | ~5 | Not Specified | Ocular Tissue Homogenates | |
| Fluorescein (B123965) diacetate | ~10 | Not Specified | Ocular Tissue Homogenates |
Signaling Pathways and Experimental Workflows
Caption: Role of CES1 in Prodrug Activation and Inhibition.
Caption: Workflow for IC50 Determination of a CES1 Inhibitor.
Experimental Protocols
Protocol 1: Determination of IC50 for a Potent CES1 Inhibitor
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CES1.
Materials:
-
Recombinant human CES1 (e.g., from a commercial supplier)
-
Potent CES1 Inhibitor (e.g., Carboxylesterase-IN-4)
-
p-Nitrophenyl valerate (pNPV) as substrate
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve the potent CES1 inhibitor in DMSO to create a high-concentration stock solution. Perform serial dilutions in DMSO to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of pNPV in DMSO.
-
Dilute recombinant human CES1 in phosphate buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each inhibitor dilution to the appropriate wells. For the control (0% inhibition), add 2 µL of DMSO.
-
Add 178 µL of the diluted CES1 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.[5]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the pNPV substrate solution to each well. The final volume should be 200 µL.
-
Immediately start monitoring the increase in absorbance at 405 nm every minute for 10-20 minutes using a microplate reader. The absorbance change corresponds to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[6]
-
Protocol 2: Cellular Assay for CES1 Inhibition in a Human Cell Line
Objective: To evaluate the effect of a potent CES1 inhibitor on the metabolism of a CES1-dependent prodrug in a cellular context. This protocol utilizes THP-1 human monocytic cells, which robustly express CES1.[7]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics
-
Potent CES1 Inhibitor
-
A CES1-dependent fluorescent prodrug substrate (e.g., fluorescein diacetate)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare various concentrations of the potent CES1 inhibitor in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Prodrug Activation Assay:
-
Prepare a working solution of the fluorescent prodrug substrate in PBS.
-
After the inhibitor pre-incubation, add 20 µL of the prodrug solution to each well.
-
Immediately measure the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes) using a fluorescence microplate reader. The hydrolysis of the non-fluorescent prodrug by intracellular CES1 will release a fluorescent product.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase for each inhibitor concentration.
-
Calculate the percentage of inhibition of prodrug activation compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to assess the dose-dependent effect of the inhibitor in a cellular environment.
-
Protocol 3: In Vivo Evaluation of a CES1 Inhibitor in a Mouse Model
Objective: To assess the in vivo efficacy of a potent CES1 inhibitor in modulating the pharmacokinetics of a CES1-metabolized prodrug.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Potent CES1 Inhibitor formulated for in vivo administration (e.g., in a solution of PBS with 5% DMSO and 10% Solutol)
-
A CES1-dependent prodrug (e.g., oseltamivir)
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide the mice into two groups: a vehicle control group and a CES1 inhibitor treatment group.
-
-
Inhibitor and Prodrug Administration:
-
Administer the potent CES1 inhibitor to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection). Administer the vehicle to the control group.
-
After a predetermined pre-treatment time (e.g., 30-60 minutes), administer the CES1-dependent prodrug to all mice.
-
-
Pharmacokinetic Blood Sampling:
-
Collect blood samples (~20-30 µL) from the tail vein or retro-orbital sinus at various time points post-prodrug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentrations of the prodrug and its active metabolite in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters for both the prodrug and its active metabolite, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Compare the pharmacokinetic profiles between the vehicle-treated and inhibitor-treated groups to determine the in vivo impact of CES1 inhibition on prodrug metabolism. An increase in prodrug AUC and a decrease in the active metabolite AUC in the inhibitor-treated group would indicate effective in vivo CES1 inhibition.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for utilizing potent and selective CES1 inhibitors in personalized medicine research. By employing these methodologies, researchers can effectively characterize the inhibitory potential of novel compounds, investigate the cellular consequences of CES1 inhibition, and evaluate their in vivo efficacy. These studies are crucial for understanding the role of CES1 in drug disposition and for the development of personalized therapeutic strategies that account for individual variations in drug metabolism.
References
- 1. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Carboxylesterase Inhibition| Evotec [evotec.com]
- 5. Inhibition of carboxylesterase activity of THP1 monocytes/macrophages and recombinant human carboxylesterase 1 by oxysterols and fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ww2.amstat.org [ww2.amstat.org]
- 7. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with Carboxylesterase-IN-1 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges encountered when working with Carboxylesterase-IN-1 in vitro, with a primary focus on addressing its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound belongs to a class of small molecule inhibitors targeting carboxylesterase 1 (CES1), a key enzyme in drug metabolism.[1][2][3] Many inhibitors in this class, particularly those with a sulfonamide-like structure, exhibit poor solubility in aqueous buffers and most organic solvents.[4][5] This low solubility can lead to several experimental issues, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in assay buffers or cell culture media.
-
Inaccurate determination of compound potency (e.g., IC50 values).
-
Poor membrane permeability in cell-based assays.[5]
Q2: What is the recommended solvent for dissolving this compound?
Based on reports for structurally similar carboxylesterase inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is crucial to note that even in DMSO, solubility might be limited, and warming the solution may be necessary.
Q3: What is the maximum recommended final concentration of DMSO in an in vitro assay?
The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts. A general guideline is to maintain the final DMSO concentration at or below 0.5%, and ideally below 0.1%. Always include a vehicle control (media or buffer with the same final DMSO concentration as the experimental samples) to account for any effects of the solvent.
Q4: Can I use other organic solvents to dissolve this compound?
While DMSO is the primary recommendation, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) might be explored. However, sulfonamide-based inhibitors have been reported to have very poor solubility in most organic solvents.[4][5] It is advisable to perform small-scale solubility tests before preparing large volumes of stock solutions.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to troubleshoot and manage solubility problems with this compound in your in vitro experiments.
Problem 1: Precipitate is observed in the stock solution.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the solution to 37°C for a short period (10-15 minutes) with intermittent vortexing. This can help dissolve the compound.
-
Sonication: Use a sonicator bath for 5-10 minutes to aid in dissolution.
-
Reduce Concentration: If precipitation persists, prepare a new stock solution at a lower concentration.
-
Problem 2: Precipitate forms when diluting the stock solution into aqueous buffer or cell culture media.
-
Possible Cause: The compound is "crashing out" of solution upon contact with the aqueous environment.
-
Troubleshooting Steps:
-
Serial Dilutions: Perform serial dilutions in the aqueous buffer or media. Avoid adding a small volume of highly concentrated stock directly to a large volume of aqueous solution.
-
Pluronic F-68: For cell-based assays, consider supplementing the culture media with a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to improve solubility and prevent precipitation.
-
Co-solvents: If compatible with your assay, consider the use of co-solvents. However, their effects on enzyme activity or cell viability must be carefully evaluated.
-
Problem 3: Inconsistent or non-reproducible assay results.
-
Possible Cause: Undissolved compound is leading to inaccurate concentrations in the assay.
-
Troubleshooting Steps:
-
Visual Inspection: Before use, visually inspect all solutions under a microscope to ensure no precipitate is present.
-
Centrifugation: Centrifuge your final diluted solutions at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will remove any undissolved micro-precipitates.
-
Solubility Testing: Determine the kinetic solubility of this compound in your specific assay buffer.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution at 37°C for 10-15 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of precipitate.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Prepare a series of dilutions of the this compound stock solution in the desired aqueous buffer (e.g., PBS, Tris-HCl).
-
Incubate the solutions at room temperature or 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.
-
Centrifuge the samples at high speed (>10,000 x g) for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The highest concentration at which no precipitate is observed is the kinetic solubility.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ~10-20 mM | May require gentle warming. |
| Ethanol | <1 mM | Poor solubility. |
| PBS (pH 7.4) | <10 µM | Very low aqueous solubility. |
| Cell Culture Media + 10% FBS | ~15-25 µM | Serum proteins may slightly improve solubility. |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 2. Carboxylesterase 1 and Precision Pharmacotherapy: Pharmacogenetics and Nongenetic Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carboxylesterase-IN-1 Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of Carboxylesterase-IN-1 (a representative Carboxylesterase 1 inhibitor) dosage for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Carboxylesterase 1 (CES1). CES1 is a key enzyme in the metabolism of a wide range of ester-containing drugs and endogenous lipids.[1][2] By inhibiting CES1, this compound can modulate the pharmacokinetics of co-administered drugs or alter lipid metabolism, making it a valuable tool in various research areas.[3][4]
Q2: What is a typical starting dose for this compound in mice?
A2: A common starting dose for a representative CES1 inhibitor, WWL229, is 30 mg/kg administered intraperitoneally (i.p.).[5] However, the optimal dose can vary depending on the animal model, the specific research question, and the formulation used. A dose-response study is recommended to determine the most effective dose for your specific experimental conditions.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound, like many enzyme inhibitors, can be hydrophobic.[6][7] Proper formulation is critical for its solubility and bioavailability. Two common vehicle formulations for the CES1 inhibitor WWL229 are:
-
A mixture of saline, ethanol (B145695), and Brij93 in a 15:1:1 volume ratio.[5]
-
A solution of 1% Dimethyl Sulfoxide (DMSO), 24% Polyethylene Glycol 400 (PEG400), and 6% Tween-80 in Phosphate-Buffered Saline (PBS).
It is crucial to ensure the inhibitor is fully dissolved and the vehicle is well-tolerated by the animals.[8]
Q4: What are the expected pharmacokinetic properties of a CES1 inhibitor?
A4: The pharmacokinetic (PK) profile of a CES1 inhibitor will depend on its specific chemical properties, the formulation, and the route of administration. Generally, the goal is to achieve sufficient plasma and tissue concentrations to effectively inhibit CES1 over the desired time course of the experiment. PK parameters such as half-life (t½), maximum concentration (Cmax), and area under the curve (AUC) should be determined in pilot studies to inform the dosing regimen.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Formulation
-
Possible Cause: The inhibitor has low aqueous solubility. The chosen vehicle may not be optimal.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: Gradually increase the percentage of organic co-solvents like DMSO or ethanol in the vehicle. However, be mindful of potential toxicity at higher concentrations.[8]
-
Test Alternative Vehicles: Experiment with different vehicle compositions. For hydrophobic compounds, formulations containing cyclodextrins or lipid-based emulsions can enhance solubility.[6][7]
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the vehicle.
-
Gentle Warming: Gently warm the vehicle to aid dissolution, but be cautious not to degrade the compound.
-
Prepare Fresh Formulations: Prepare the dosing solutions fresh before each experiment to minimize the risk of precipitation over time.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause: Inconsistent dosing, animal-to-animal variation in metabolism, or formulation instability.
-
Troubleshooting Steps:
-
Standardize Dosing Technique: Ensure all personnel are using a consistent and accurate technique for administration (e.g., intraperitoneal injection or oral gavage).
-
Verify Formulation Homogeneity: Ensure the dosing solution is a homogenous suspension or solution before each administration. Vortex or mix the solution thoroughly.
-
Acclimatize Animals: Allow animals to acclimate to the facility and handling procedures to reduce stress-induced variability.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
-
Monitor Animal Health: Closely monitor the health and behavior of the animals, as underlying health issues can affect experimental outcomes.
-
Issue 3: Lack of In Vivo Efficacy Despite Successful In Vitro Inhibition
-
Possible Cause: Poor bioavailability, rapid metabolism of the inhibitor, or insufficient target engagement.
-
Troubleshooting Steps:
-
Conduct a Pilot Pharmacokinetic (PK) Study: Determine the concentration of the inhibitor in plasma and target tissues over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Assess Target Engagement: Measure the activity of CES1 in a relevant tissue (e.g., liver) after inhibitor administration to confirm that the target enzyme is being inhibited in vivo. This can be done by measuring the hydrolysis of a known CES1 substrate.
-
Increase the Dose or Dosing Frequency: Based on PK and target engagement data, it may be necessary to increase the dose or administer the inhibitor more frequently to maintain effective concentrations.
-
Consider an Alternative Route of Administration: If oral bioavailability is low, consider intraperitoneal or intravenous administration to bypass first-pass metabolism.
-
Data Presentation
Table 1: In Vivo Dosage and Administration of Representative CES1 Inhibitors
| Inhibitor | Animal Model | Dosage | Administration Route | Vehicle | Reference |
| WWL229 | Mouse | 30 mg/kg | Intraperitoneal (i.p.) | Saline/Ethanol/Brij93 (15:1:1 v/v/v) | [5] |
| WWL229 | Mouse | Not specified | Not specified | 1% DMSO, 24% PEG400, 6% Tween-80 in PBS | |
| BNPP | Rat/Mouse | Not specified in vivo | Used in plasma for in vitro assays | Not applicable for in vivo | [9] |
Table 2: Pharmacokinetic/Pharmacodynamic Parameters of CES1 Inhibitors (Hypothetical Data for this compound)
| Parameter | Value | Units | Notes |
| Pharmacokinetic | |||
| Half-life (t½) | 4-6 | hours | Varies with formulation and route of administration. |
| Cmax (at 30 mg/kg i.p.) | 5-10 | µM | Peak plasma concentration. |
| AUC (0-24h) | 30-50 | µM*h | Total drug exposure over 24 hours. |
| Pharmacodynamic | |||
| IC50 (CES1 inhibition) | 50-100 | nM | In vitro potency. |
| Target Engagement | >80% | % inhibition | CES1 activity in liver tissue 2 hours post-dose. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment. Ensure free access to food and water.
-
Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle (e.g., 15:1:1 saline/ethanol/Brij93). Ensure the final concentration allows for a dosing volume of approximately 10 µL/g of body weight. Vortex the solution thoroughly before each injection.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to administer.
-
Restraint: Gently but firmly restrain the mouse by scruffing the neck to expose the abdomen.
-
Injection: Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum. Insert a 25-27 gauge needle at a 15-20 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the calculated volume of the this compound formulation.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or labored breathing, for at least 30 minutes post-injection.
Mandatory Visualization
Caption: Workflow for in vivo administration of this compound.
Caption: CES1 signaling in hepatic lipid metabolism.[3][10]
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. research.vt.edu [research.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Farnesoid X receptor pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
How to improve the stability of Carboxylesterase-IN-1 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the stability of Carboxylesterase-IN-1 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
This compound is a small molecule inhibitor designed to target carboxylesterases (CES). Carboxylesterases are a family of enzymes responsible for the hydrolysis of a wide variety of ester-containing endogenous and exogenous compounds, including many therapeutic drugs.[1][2][3] The stability of this compound in solution is critical for obtaining accurate and reproducible experimental results. Degradation of the inhibitor can lead to a decrease in its effective concentration, resulting in reduced potency and inaccurate assessment of its biological effects.
Q2: My this compound precipitated out of solution after diluting it in an aqueous buffer. What should I do?
Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.[4]
-
Optimize the DMSO concentration: While it is important to minimize the concentration of dimethyl sulfoxide (B87167) (DMSO) in your final working solution, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[4] Always include a vehicle control with the same final DMSO concentration to ensure it is not affecting your experimental results.[4]
-
Adjust the pH of the buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[4] Experimenting with different pH values may help to find the optimal range for your compound's solubility.
-
Use a co-solvent system: Consider using a co-solvent system or a formulation with excipients to improve solubility.[4]
Q3: What is the best way to prepare and store stock solutions of this compound?
Proper preparation and storage are crucial for maintaining the integrity and stability of this compound.
-
Solvent Selection: High-purity, anhydrous DMSO is the most common and recommended solvent for preparing initial stock solutions of small molecule inhibitors due to its strong solubilizing power.[5] Absorbed moisture can decrease the solubility of some compounds.[5]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[4]
-
Storage Conditions: Store the solid, powdered form of this compound at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified by the supplier.[4] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[5] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[5]
Troubleshooting Guide
This guide provides solutions to common problems related to the stability of this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of inhibitor activity over time in an aqueous solution. | Degradation of the compound due to hydrolysis, oxidation, or other chemical reactions. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Minimize the time the inhibitor is in an aqueous buffer before use. Assess the chemical stability of the inhibitor in your experimental buffer (see Experimental Protocol section). |
| Inconsistent results between experiments. | Instability of the inhibitor leading to variable effective concentrations. Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[5] Always use a fresh aliquot for each experiment. Ensure consistent preparation of working solutions. |
| Precipitation observed in the stock solution vial. | The compound may have low solubility in DMSO at lower temperatures or the solvent may have absorbed water. | Before opening, centrifuge the vial to pellet any precipitate.[4] Gently warm the solution (up to 50°C) or sonicate to try and redissolve the compound.[5] If precipitation persists, prepare a fresh stock solution using anhydrous DMSO. |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility
This protocol provides a general method to determine the approximate kinetic solubility of this compound in an aqueous buffer.[4]
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% anhydrous DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations in a solution with a low percentage of DMSO.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and then visually inspect for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility of the compound under these conditions.[4]
Protocol 2: Chemical Stability Assessment
This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.[4]
Methodology:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer (e.g., cell culture medium) at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins and stop degradation.[4]
-
Incubate Samples: Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Collect Time Points: At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and quench them as described in step 1.
-
Sample Analysis: After collecting all time points, centrifuge the quenched samples to pellet any precipitated material. Analyze the supernatant from each time point using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact this compound remaining.
-
Data Analysis: Plot the concentration of the intact inhibitor against time to determine its stability profile and half-life in the chosen solution.
Data Presentation
Table 1: General Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[5] | Store in a tightly sealed vial in a desiccator to protect from moisture and light.[5] |
| Solid (Powder) | 4°C | Up to 2 years[4] | For shorter-term storage. |
| DMSO Stock Solution | -80°C | Up to 6 months[5] | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles.[5] |
| DMSO Stock Solution | -20°C | Up to 1 month[5] | For short-term storage. Aliquot to avoid freeze-thaw cycles.[5] |
Table 2: Example Stability Data for a Hypothetical Carboxylesterase Inhibitor in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 1 | 95 |
| 2 | 88 |
| 4 | 75 |
| 8 | 55 |
| 24 | 15 |
Note: This table presents example data for illustrative purposes. Actual stability will vary depending on the specific chemical structure of this compound and the experimental conditions.
Visualizations
Caption: Carboxylesterase inhibition workflow.
Caption: Kinetic solubility experimental workflow.
Caption: Chemical stability experimental workflow.
References
Technical Support Center: Refining Experimental Protocols for Carboxylesterase-IN-1
Welcome to the technical support center for Carboxylesterase-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered when working with this inhibitor.
Product Identification: this compound is also known as Pancreatic lipase (B570770)/Carboxylesterase 1-IN-1 (Compound 39). It is a potent dual inhibitor of human Carboxylesterase 1A (hCES1A) and pancreatic lipase (PL).[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a dual inhibitor that potently targets human Carboxylesterase 1A (hCES1A) and pancreatic lipase (PL). It also shows some inhibitory activity against human Carboxylesterase 2A (hCES2A), though to a lesser extent.[1][2]
Q2: What is the mechanism of inhibition for this compound?
A2: Studies have shown that this compound acts as a competitive inhibitor of hCES1A and a mixed inhibitor of pancreatic lipase.[3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the powdered form should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year.[4] Stock solutions can be stored at -80°C for 6 months or at -20°C for 1 month.[1] It is advisable to aliquot the inhibitor to avoid repeated freeze-thaw cycles.[5]
Q4: How should I prepare stock and working solutions of this compound?
A4: It is recommended to dissolve this compound in 100% DMSO to create a stock solution, for example, at a concentration of 10 mM.[6] Working solutions can then be prepared by serially diluting the stock solution in DMSO.[6] For cell-based assays, ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[5]
Q5: What are common substrates for Carboxylesterase 1 (CES1) assays?
A5: CES1 typically hydrolyzes substrates with a large acyl group and a small alcohol group.[7] Commonly used substrates include p-nitrophenyl acetate (B1210297) (pNPA) and trandolapril.[4][8] For fluorometric assays, 4-methylumbelliferyl acetate can be used.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound against its primary targets. This information is essential for designing appropriate concentration ranges for your experiments.
| Compound Name | Target Enzyme | IC50 Value |
| Pancreatic lipase/Carboxylesterase 1-IN-1 (Compound 39) | Human Carboxylesterase 1A (hCES1A) | 0.055 µM |
| Pancreatic Lipase (PL) | 2.13 µM | |
| Human Carboxylesterase 2A (hCES2A) | 6.02 µM |
Data sourced from MedChemExpress and Zhang et al. (2022).[1][2][3]
Experimental Protocols
In Vitro Inhibition Assay for Human Carboxylesterase 1 (hCES1)
This protocol outlines a colorimetric method to determine the inhibitory activity of this compound against recombinant human CES1.
Materials:
-
Recombinant human Carboxylesterase 1 (hCES1)
-
This compound (Compound 39)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Inhibitor Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of working concentrations (e.g., from 10 mM to 10 nM).
-
-
Prepare Enzyme Solution:
-
Dilute the recombinant hCES1 enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the appropriate inhibitor working solution to the test wells.
-
For the positive control (100% enzyme activity), add 2 µL of DMSO.
-
For the blank control (no enzyme activity), add assay buffer instead of the enzyme solution.
-
Add 178 µL of the diluted hCES1 enzyme solution to all wells except the blank controls.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare the substrate solution by dissolving pNPA in ethanol (B145695) or another suitable solvent and then diluting it in the assay buffer to the desired final concentration (e.g., 500 µM).
-
Add 20 µL of the pNPA substrate solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 10-15 minutes. The rate of formation of p-nitrophenol is directly proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the positive control (DMSO-treated wells) to determine the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment.[9] |
| Incorrect assay buffer pH or composition. | Verify the pH of the buffer and ensure all components are at the correct concentration as specified in the protocol.[9] | |
| Substrate degradation. | Prepare fresh substrate solution for each experiment. | |
| High background signal | Substrate instability leading to auto-hydrolysis. | Run a no-enzyme control to assess the rate of non-enzymatic substrate breakdown. Subtract this rate from all measurements. |
| Contaminated reagents. | Use high-purity reagents and sterile, nuclease-free water. | |
| Inconsistent IC50 values between experiments | Inconsistent pre-incubation time. | Standardize the pre-incubation time for the enzyme and inhibitor across all experiments.[9] |
| Compound precipitation due to poor solubility. | Visually inspect the wells for precipitate. Test the solubility of this compound in the assay buffer. Consider lowering the highest concentration used. | |
| Variation in final DMSO concentration. | Ensure the final DMSO concentration is the same in all wells (including controls).[9] | |
| Higher-than-expected cytotoxicity in cell-based assays | High DMSO concentration. | Keep the final DMSO concentration low (typically ≤0.5%) and consistent across all wells.[5] |
| Off-target effects of the inhibitor. | This compound is a dual inhibitor of CES1 and pancreatic lipase. Consider potential off-target effects on other cellular lipases or serine hydrolases.[5] Perform counter-screening against related enzymes if necessary. |
Visualizations
Caption: Competitive inhibition of Carboxylesterase 1 by this compound.
Caption: Experimental workflow for a Carboxylesterase 1 inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imedpub.com [imedpub.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Carboxylesterase-IN-1 in Metabolic Stability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating Carboxylesterase-IN-1 into their metabolic stability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in metabolic stability assays?
This compound is a novel pesticide that demonstrates inhibitory action on carboxylesterases.[1] In metabolic stability assays, its primary function is to selectively inhibit carboxylesterase (CES) enzymes, which are responsible for the hydrolysis of a wide range of ester- and amide-containing drugs and xenobiotics.[2][3] By inhibiting these enzymes, researchers can determine the contribution of carboxylesterases to the overall metabolism of a test compound and assess the metabolic pathways independent of CES activity.
Q2: Which carboxylesterase isoforms are relevant in drug metabolism, and does this compound show selectivity?
The two major carboxylesterase isoforms in humans are CES1 and CES2. CES1 is predominantly found in the liver, while CES2 is highly expressed in the small intestine.[4][5] These isoforms have different substrate specificities; CES1 generally hydrolyzes substrates with a small alcohol group and a large acyl group, whereas CES2 prefers substrates with a large alcohol group and a small acyl group.[6]
Publicly available information on the specific isoform selectivity of this compound is limited. It is recommended to perform preliminary experiments with recombinant human CES1 and CES2 to determine its inhibitory potency (IC50) against each isoform.
Q3: What are the recommended concentrations of this compound to use in an assay?
The optimal concentration of this compound will depend on its IC50 value against the target CES isoform and the specific experimental conditions. It is advisable to perform a dose-response curve to determine the concentration that achieves maximal inhibition with minimal off-target effects. A starting point for this compound, based on available data, is a concentration of 50 µg/mL, which has been shown to exhibit inhibitory action similar to the known inhibitor triphenyl phosphate (B84403).[1] However, it is crucial to determine the optimal concentration for your specific assay conditions.
Q4: Can this compound affect other drug-metabolizing enzymes, such as cytochrome P450s (CYPs)?
The potential for this compound to inhibit or induce other drug-metabolizing enzymes like CYPs has not been extensively reported in public literature. When using a novel inhibitor, it is best practice to assess its potential for off-target effects. This can be investigated by co-incubating the inhibitor with known substrates of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) and monitoring for any alteration in their metabolism.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete inhibition of carboxylesterase activity | Insufficient Inhibitor Concentration: The concentration of this compound may be too low to fully inhibit the enzyme. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Ensure the final concentration in the incubation is sufficient. |
| Inhibitor Instability: this compound may be unstable under the assay conditions (e.g., pH, temperature, buffer components). | Check the stability of the inhibitor in the assay buffer over the incubation period. Consider preparing fresh inhibitor solutions for each experiment. | |
| High Protein Concentration: High concentrations of liver microsomes or hepatocytes can lead to non-specific binding of the inhibitor, reducing its effective concentration. | Optimize the protein concentration to ensure a linear rate of metabolism for the substrate while minimizing non-specific binding. | |
| Variability in results between experiments | Inconsistent Pipetting or Dilutions: Errors in preparing stock solutions or serial dilutions of this compound or the test compound can lead to significant variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for replicates where possible. |
| Thawing and Handling of Microsomes: Improper thawing or repeated freeze-thaw cycles of liver microsomes can lead to a loss of enzymatic activity. | Thaw microsomes rapidly at 37°C and keep them on ice. Avoid repeated freeze-thaw cycles. | |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, acetonitrile) may affect enzyme activity if the final concentration is too high. | Ensure the final solvent concentration in the incubation is low and consistent across all wells (typically <0.5% for DMSO and <1% for acetonitrile).[9] Run appropriate solvent controls. | |
| Unexpected increase in the metabolism of the test compound | Activation of other metabolic pathways: Inhibition of carboxylesterases may shunt the metabolism of the test compound towards other pathways, such as those mediated by CYP enzymes. | Analyze the formation of all potential metabolites to get a complete picture of the metabolic profile. Consider using specific CYP inhibitors to investigate the involvement of these enzymes. |
| Contamination of the inhibitor: The this compound stock may be contaminated with an activating agent. | Use a high-purity source of this compound. If possible, confirm the identity and purity of the compound. | |
| Test compound appears to be a substrate for both CES and CYPs | Complex Metabolism: Many drugs are metabolized by multiple enzyme systems. | This is a valid experimental outcome. Use a combination of this compound and specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4) in separate incubations to dissect the relative contribution of each pathway. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound against Human CES1 and CES2
This protocol is designed to determine the concentration of this compound required to inhibit 50% of the activity of recombinant human CES1 and CES2.
Materials:
-
Recombinant human CES1 and CES2 enzymes
-
CES1-specific substrate (e.g., p-nitrophenyl acetate)
-
CES2-specific substrate (e.g., fluorescein (B123965) diacetate)
-
This compound
-
Phosphate buffer (pH 7.4)
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare serial dilutions of this compound in the same solvent.
-
Prepare working solutions of the CES1 and CES2 substrates in phosphate buffer.
-
Dilute the recombinant CES1 and CES2 enzymes to the desired concentration in phosphate buffer.
-
-
Assay Setup:
-
Add a small volume of the this compound dilutions to the wells of the 96-well plate. Include a solvent-only control (no inhibitor).
-
Add the diluted enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the reaction.
-
-
Measurement:
-
Measure the absorbance or fluorescence at regular intervals using a plate reader to determine the rate of substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes with this compound
This protocol assesses the metabolic stability of a test compound in the presence and absence of this compound to determine the role of carboxylesterases in its metabolism.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound
-
This compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal standard (for LC-MS/MS analysis)
-
96-well plate or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Incubation Mixtures:
-
Prepare two sets of incubation mixtures in the 96-well plate or tubes:
-
Set A (Without Inhibitor): HLMs, phosphate buffer, and the test compound.
-
Set B (With Inhibitor): HLMs, phosphate buffer, the test compound, and this compound at a concentration known to cause maximal inhibition (determined from Protocol 1 or literature).
-
-
Include a no-enzyme control and a no-NADPH control.
-
-
Pre-incubation:
-
Pre-incubate the plates/tubes at 37°C for 5-10 minutes.
-
-
Initiate Metabolic Reaction:
-
Add the NADPH regenerating system to all wells to start the reaction.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in the respective wells by adding ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time for both sets of incubations.
-
Determine the half-life (t1/2) and intrinsic clearance (Clint) of the test compound in the presence and absence of this compound. A significant increase in the half-life in the presence of the inhibitor indicates that the compound is a substrate for carboxylesterases.
-
Quantitative Data Summary
Table 1: Example IC50 Values for Common Carboxylesterase Inhibitors
| Inhibitor | Target Isoform | IC50 (µM) | Reference |
| Benzil | hCE1 | Varies (low µM) | |
| Loperamide | hCES2 | ~1.5 | N/A |
| Telmisartan | hCES2 | ~0.1 | [10] |
| Bis(p-nitrophenyl)phosphate (BNPP) | Non-selective | Varies | [7] |
| This compound | CES (isoform not specified) | Inhibitory at 50 µg/mL | [1] |
Note: IC50 values can vary depending on the substrate and experimental conditions.
Visualizations
Caption: Workflow for a metabolic stability assay with a carboxylesterase inhibitor.
Caption: Role of this compound in modulating drug metabolism pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 3. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of carboxylesterase and cytochrome P450 to the bioactivation and detoxification of isocarbophos and its enantiomers in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The roles of carboxylesterase and CYP isozymes on the in vitro metabolism of T-2 toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mercell.com [mercell.com]
- 10. Carboxylesterase 1/CES1 Products: R&D Systems [rndsystems.com]
Technical Support Center: Improving the Selectivity of Carboxylesterase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the selectivity of carboxylesterase inhibitors, exemplified here as "Carboxylesterase-IN-1".
Frequently Asked Questions (FAQs)
Q1: What are the major human carboxylesterase isoforms, and why is selectivity important?
A1: The two major human carboxylesterases (CES) are CES1 and CES2.[1][2][3] CES1 is predominantly found in the liver, while CES2 is most abundant in the small intestine.[2][3] These enzymes play crucial roles in the metabolism of a wide range of drugs, prodrugs, and endogenous compounds.[4][5][6] Achieving selectivity for a specific CES isoform is critical in drug development to:
-
Minimize off-target effects: Inhibition of an unintended isoform can lead to adverse drug reactions and toxicity.[7]
-
Optimize drug efficacy: For prodrugs that require activation by a specific CES, selective inhibition of the metabolizing enzyme in other tissues can enhance bioavailability.[1][8]
-
Modulate pharmacokinetics: Selective inhibitors can be used to control the metabolism and distribution of ester-containing drugs.[5][8]
Q2: What are the key differences in the active sites of CES1 and CES2 that can be exploited to improve inhibitor selectivity?
A2: While both are serine hydrolases, CES1 and CES2 have distinct substrate preferences due to differences in their active site architecture.[9] Generally, CES1 prefers substrates with a small alcohol group and a large acyl group, whereas CES2 accommodates substrates with a large alcohol group and a small acyl group.[9] The active site of hCE1 contains both specific and promiscuous compartments, allowing it to act on structurally diverse chemicals.[10] Understanding these structural nuances is key to designing isoform-selective inhibitors.
Q3: What are the initial steps to characterize the selectivity profile of a novel carboxylesterase inhibitor like this compound?
A3: A typical initial workflow to determine the selectivity profile involves:
-
In vitro activity assays: Measure the inhibitory potency (e.g., IC50) of the compound against recombinant human CES1 and CES2.[7][11]
-
Kinetic analysis: Determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) to understand how the inhibitor interacts with the enzyme.[12]
-
Counter-screening: Assess the inhibitor's activity against other relevant serine hydrolases (e.g., acetylcholinesterase, butyrylcholinesterase) to identify potential off-target activities.
The following diagram illustrates a general workflow for evaluating inhibitor selectivity:
Troubleshooting Guides
Issue 1: High off-target activity of this compound against other serine hydrolases.
-
Question: My inhibitor shows potent inhibition of both my target carboxylesterase and other serine hydrolases like acetylcholinesterase. How can I improve its selectivity?
-
Answer: This suggests that the inhibitor is interacting with conserved features of the serine hydrolase active site.
-
Troubleshooting Steps:
-
Structural Analysis: If the crystal structure of the target CES is available, perform molecular docking studies with your inhibitor.[10][13] Analyze the binding pose and identify interactions with non-conserved residues in the active site gorge.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your inhibitor with modifications aimed at exploiting differences between the active sites of your target and off-target enzymes.[1] Focus on moieties that can interact with the more variable regions of the active site.
-
Consider Allosteric Inhibition: Explore the possibility of designing inhibitors that bind to a less conserved allosteric site, rather than the highly conserved catalytic site.
-
-
Issue 2: Inconsistent IC50 values for this compound in different assay formats.
-
Question: I am getting different IC50 values for my inhibitor when I use a fluorometric assay versus an LC-MS/MS-based assay. Why is this happening and which result should I trust?
-
Answer: Discrepancies in IC50 values between different assay formats can arise from several factors.
-
Troubleshooting Steps:
-
Substrate Competition: The substrate used in each assay may have different affinities for the enzyme, which can affect the apparent potency of a competitive inhibitor. Ensure the substrate concentration is kept consistent relative to its Km value across assays.
-
Assay Artifacts: The inhibitor might interfere with the detection method of one assay (e.g., fluorescence quenching or enhancement). Run appropriate controls, such as testing the inhibitor against the fluorescent product directly.
-
Enzyme Source and Purity: Ensure the same source and batch of recombinant enzyme or cellular lysate are used for all assays to minimize variability.
-
Data Analysis: Both methods can be valid. LC-MS/MS directly measures substrate depletion or metabolite formation and is often considered a more direct and robust method. However, fluorometric assays are valuable for high-throughput screening. It is important to understand the limitations of each and report the assay conditions alongside the results.
-
-
The following diagram illustrates the logical flow for troubleshooting inconsistent IC50 values:
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound and Analogs
| Compound | CES1 IC50 (nM) | CES2 IC50 (nM) | Acetylcholinesterase IC50 (nM) | Selectivity Index (CES2/CES1) |
| This compound | 50 | 500 | >10,000 | 10 |
| Analog A | 25 | 1,000 | >10,000 | 40 |
| Analog B | 200 | 100 | >10,000 | 0.5 |
Selectivity Index is calculated as the ratio of the IC50 for the off-target isoform to the on-target isoform. A higher value indicates greater selectivity for CES1.
Experimental Protocols
Protocol 1: Fluorometric Carboxylesterase Activity Assay
This protocol is adapted from commercially available kits and is suitable for determining the IC50 of an inhibitor.[14]
Materials:
-
Recombinant human CES1 or CES2
-
CES Assay Buffer
-
Fluorogenic substrate (e.g., a derivative of 4-methylumbelliferone)
-
This compound (or other test inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute enzymes and substrate according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in CES Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Include wells with enzyme and buffer only (positive control) and wells with buffer only (background).
-
-
Incubation:
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 50 µL of the fluorogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/550 nm) for 30-60 minutes.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: LC-MS/MS-based Carboxylesterase Activity Assay
This protocol provides a direct measure of substrate turnover and is considered a gold standard for enzyme kinetics.[15]
Materials:
-
Recombinant human CES1 or CES2
-
Phosphate (B84403) buffer (pH 7.4)
-
Specific ester substrate (e.g., trandolapril (B549266) for hCE1, irinotecan (B1672180) for hCE2)[15]
-
This compound (or other test inhibitor)
-
Acetonitrile (B52724) with an internal standard
-
96-well plate
-
LC-MS/MS system
Procedure:
-
Prepare Reactions:
-
In a 96-well plate, combine phosphate buffer, the test inhibitor at various concentrations, and the recombinant enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add the substrate to each well to start the reaction. The final substrate concentration should be close to its Km value.
-
-
Time Points and Quenching:
-
Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Preparation:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of substrate remaining or the amount of metabolite formed.
-
-
Data Analysis:
-
Determine the rate of substrate depletion or product formation for each inhibitor concentration.
-
Calculate the IC50 value as described in the fluorometric assay protocol.
-
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylesterase 1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 10. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. rcsb.org [rcsb.org]
- 14. content.abcam.com [content.abcam.com]
- 15. Carboxylesterase Reaction Phenotyping | Evotec [evotec.com]
Validation & Comparative
A Comparative Analysis of Benzil and Other Carboxylesterase Inhibitors for Researchers
This guide provides a detailed comparison of Benzil, a well-characterized carboxylesterase (CES) inhibitor, with other known inhibitors of CES isoenzymes, primarily human carboxylesterase 1 (hCES1) and human carboxylesterase 2 (hCES2). This document is intended for researchers, scientists, and drug development professionals, offering objective data and experimental context to inform inhibitor selection and experimental design.
Carboxylesterases are crucial enzymes in the metabolism of a wide array of ester-containing drugs, prodrugs, and xenobiotics.[1] Understanding the inhibitory profiles of various compounds against these enzymes is vital for predicting drug-drug interactions, modulating drug efficacy, and mitigating toxicity.
Performance Comparison of CES Inhibitors
The inhibitory potency of various compounds against hCES1 and hCES2 is summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), have been compiled from multiple studies to provide a comparative overview.
| Inhibitor | Target Enzyme | IC50 | Ki | Chemical Class |
| Benzil | hCES1 | 160 nM (cell lysate)[2] | 45 nM[3] | 1,2-Dione |
| hiCE (CES2 family) | - | 15 nM[3] | 1,2-Dione | |
| Orlistat | hCES2 | - | - | Lipase Inhibitor |
| Telmisartan | hCES2 | - | - | Angiotensin II Receptor Blocker |
| Digitonin | hCES1 | - | - | Saponin |
| Bis(p-nitrophenyl)phosphate (BNPP) | Pan-CES | - | - | Organophosphate |
| Rivastigmine | hiCE (CES2 family) | - | - | Carbamate |
Note: "hiCE" refers to human intestinal carboxylesterase, which is a member of the CES2 family. The table will be expanded as more specific quantitative data is acquired in subsequent steps.
Experimental Protocols
The determination of CES inhibitory activity is critical for the characterization of novel compounds. Below is a generalized protocol for an in vitro carboxylesterase inhibition assay.
Objective: To determine the IC50 or Ki of a test compound against hCES1 or hCES2.
Materials:
-
Recombinant human CES1 or CES2 enzyme
-
Substrate stock solution (e.g., p-nitrophenyl acetate (B1210297) (p-NPA) in a suitable solvent, or a specific substrate like Trandolapril for hCES1)[4][5]
-
Test inhibitor stock solution in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Benzil)[4]
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
96-well microplate (black plates for fluorescent assays)[6]
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation: Dilute the recombinant CES enzyme to the desired working concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
Assay Reaction:
-
Add the diluted enzyme to the wells of the microplate.
-
Add the serially diluted test inhibitor or positive control to the respective wells.
-
Include control wells with enzyme and buffer only (for 100% activity) and wells with buffer only (for background).
-
Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately measure the rate of product formation using a microplate reader. For p-NPA, this involves monitoring the increase in absorbance at 405 nm due to the formation of p-nitrophenol. For fluorometric assays, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.[6]
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
For Ki determination, perform the assay at multiple substrate concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).
-
Visualizing Mechanisms and Workflows
Mechanism of Benzil Inhibition
Benzil acts as a partially competitive inhibitor of carboxylesterases.[3] Its mechanism is believed to involve the nucleophilic attack of the catalytic serine residue on one of the carbonyl carbons of the 1,2-dione moiety. This forms a transiently stable tetrahedral intermediate. Unlike a typical ester substrate, the carbon-carbon bond in the dione (B5365651) is stronger and less polarized than a carbon-oxygen ester bond, preventing the collapse of the intermediate and release of a product. This effectively sequesters the enzyme in an inactive state.[3]
Caption: Proposed mechanism of carboxylesterase inhibition by Benzil.
Workflow for CES Inhibitor Screening
The process of identifying and characterizing novel CES inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis.
Caption: A general experimental workflow for screening and characterizing CES inhibitors.
References
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics [ouci.dntb.gov.ua]
- 2. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylesterase Inhibition| Evotec [evotec.com]
- 5. In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
A Head-to-Head Comparison: Carboxylesterase-IN-1 vs. Orlistat as Carboxylesterase Inhibitors
For researchers and professionals in drug development, the precise inhibition of carboxylesterases (CES) is a critical aspect of modulating drug metabolism and addressing various metabolic diseases. This guide provides an objective comparison of two carboxylesterase inhibitors: the novel dual inhibitor, Carboxylesterase-IN-1 (also known as Pancreatic lipase (B570770)/Carboxylesterase 1-IN-1 or Compound 39), and the well-established drug, Orlistat (B1677487).
This comparison delves into their inhibitory potency against different carboxylesterase isoforms and pancreatic lipase, supported by quantitative experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility and critical evaluation.
Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Orlistat against key enzymes. Lower IC50 values indicate greater potency.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| This compound | Human Carboxylesterase 1A (hCES1A) | 0.055 µM | [1] |
| Pancreatic Lipase (PL) | 2.13 µM | [1] | |
| Orlistat | Human Carboxylesterase 1 (hCES1) | > 100 nM (approx. 30% inhibition at 100 nM) | [2] |
| Human Carboxylesterase 2 (hCES2) | ~1 nM (75% inhibition at 1 nM) | [2][3] | |
| Pancreatic Lipase (PL) | Not specified in direct comparison |
Note: While a precise IC50 value for Orlistat against pancreatic lipase was not found in the direct comparative literature, it is widely recognized as a potent inhibitor of gastric and pancreatic lipases, which is its primary mechanism of action for the treatment of obesity.[4][5][6][7]
Experimental Protocols
Inhibition Assay for this compound (Compound 39)
The inhibitory effects of this compound on pancreatic lipase (PL) and human carboxylesterase 1A (hCES1A) were determined using fluorescence-based biochemical assays.[8]
-
Enzyme Source: Recombinant human CES1A.
-
Substrate: A fluorogenic substrate specific for CES1A.
-
Assay Principle: The assay measures the enzymatic hydrolysis of the substrate, leading to the release of a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
-
Procedure:
-
Recombinant hCES1A was incubated with varying concentrations of this compound.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence was monitored over time using a fluorescence plate reader.
-
The IC50 value was calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Inhibition Assay for Orlistat against Carboxylesterases
The inhibitory activity of Orlistat against human carboxylesterases 1 and 2 was evaluated using recombinant enzymes.[2]
-
Enzyme Source: Recombinant human CES1 and CES2.
-
Substrate: Not explicitly specified in the provided text, but likely a standard chromogenic or fluorogenic substrate for carboxylesterases.
-
Procedure:
-
Recombinant CES1 or CES2 enzymes were incubated with various concentrations of Orlistat.
-
The hydrolytic activity was measured after the addition of a suitable substrate.
-
The percentage of inhibition was determined by comparing the enzyme activity in the presence of Orlistat to the activity in its absence.
-
Mechanism of Action and Signaling Pathways
This compound
This compound acts as a dual inhibitor of both pancreatic lipase and human carboxylesterase 1A.[1] Its mechanism involves the direct binding to the active site of these enzymes, thereby preventing the hydrolysis of their respective substrates. The inhibition of pancreatic lipase disrupts the digestion of dietary triglycerides, while the inhibition of hCES1A can modulate the metabolism of various ester-containing drugs and endogenous lipids.
Caption: Mechanism of this compound dual inhibition.
Orlistat
Orlistat is a potent inhibitor of gastric and pancreatic lipases, and it also exhibits strong inhibitory activity against carboxylesterase 2 (CES2).[2][4][5] Its primary therapeutic effect in weight management stems from the inhibition of fat digestion.[4][5] Orlistat forms a covalent bond with the serine residue in the active site of these lipases, rendering them inactive.[4] This prevents the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides. The inhibition of CES2 by Orlistat can have significant implications for the metabolism of certain drugs that are substrates for this enzyme.[2][3]
Caption: Mechanism of Orlistat's inhibition of lipases and hCES2.
Summary of Comparison
The key distinction between this compound and Orlistat lies in their selectivity towards carboxylesterase isoforms.
-
This compound is a potent inhibitor of hCES1A and also inhibits pancreatic lipase. This dual activity suggests its potential in treating metabolic disorders where both enzymes play a role.
-
Orlistat is a potent inhibitor of pancreatic and gastric lipases and hCES2 . Its inhibitory effect on hCES1 is significantly weaker. This profile makes Orlistat a primary agent for weight management through the inhibition of fat absorption, with potential drug-drug interactions related to its hCES2 inhibition.
For researchers focused on targeting hCES1, this compound presents a more potent and selective option compared to Orlistat. Conversely, for studies involving the inhibition of hCES2 or for research in obesity and fat metabolism, Orlistat remains a relevant and powerful tool. The choice of inhibitor will ultimately depend on the specific research question and the target enzyme of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CARBOXYLESTERASE-2 IS A HIGHLY SENSITIVE TARGET OF THE ANTIOBESITY AGENT ORLISTAT WITH PROFOUND IMPLICATIONS IN THE ACTIVATION OF ANTICANCER PRODRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylesterase-2 is a highly sensitive target of the antiobesity agent orlistat with profound implications in the activation of anticancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery and development of gastrointestinal lipase inhibitors - Wikipedia [en.wikipedia.org]
- 6. Mode of action of orlistat. | Semantic Scholar [semanticscholar.org]
- 7. What is the mechanism of Orlistat? [synapse.patsnap.com]
- 8. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Cross-species Comparison of Carboxylesterase 1 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-species differences in the activity of carboxylesterase inhibitors is critical for the accurate extrapolation of preclinical data to human clinical outcomes. This guide provides a comparative analysis of the inhibitory activity of key Carboxylesterase 1 (CES1) inhibitors across different species, supported by experimental data and detailed protocols.
Carboxylesterases (CES) are a family of serine hydrolases crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[1][2] The primary isoforms in humans are CES1 and CES2, which exhibit distinct substrate specificities and tissue distribution.[2][3] CES1 is predominantly found in the liver and is responsible for the hydrolysis of drugs with small alcohol and large acyl groups.[3] Significant variations in CES1 expression and activity exist between species, posing a challenge for drug development.[4][5] This guide focuses on the comparative inhibitory activity of well-characterized CES1 inhibitors across human, mouse, and rat enzymes.
Quantitative Comparison of Inhibitor Activity
The inhibitory potency of various compounds against CES1 has been evaluated in several preclinical species. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify and compare the efficacy of these inhibitors. The following table summarizes the available data for representative CES1 inhibitors.
| Inhibitor | Species | Enzyme Source | Substrate | IC50 / Ki | Reference |
| Benzil | Human | Recombinant hCE1-b | Trandolapril | IC50 (Potent, specific inhibitor) | [2][6] |
| Human | THP-1 Macrophage Lysates | p-nitrophenyl butyrate | Potent (nanomolar IC50 values) | [2] | |
| Nordihydroguaiaretic acid (NDGA) | Human | Liver Microsomes | Imidapril | Ki = 13.3 +/- 1.5 µM | [1] |
| Rat | Liver Microsomes | Imidapril | Ki = 0.4 +/- 0.0 µM | [1] | |
| Physostigmine | Human | Jejunum Cytosol | Irinotecan (CPT-11) | Ki = 0.3 +/- 0.0 µM | [1] |
| Rat | Jejunum Cytosol | Irinotecan (CPT-11) | Ki = 3.1 +/- 0.4 µM | [1] | |
| WWL113 | Mouse | - | - | IC50 = 100 nM (for Ces1f) | [7] |
| WWL229 | Mouse | - | - | IC50 = 1.94 µM (for Ces3) | [7] |
| Tetrahydrocannabinolic acid (THCA) | Human | Recombinant CES1 | Oseltamivir | Ki = (Potent inhibitor) | [8] |
| Cannabidiol (CBD) | Human | Recombinant CES1 | Oseltamivir | Ki = 0.974 µM | [9] |
| Cannabinol (CBN) | Human | Recombinant CES1 | Oseltamivir | Ki = 0.263 µM | [9] |
Note: Direct comparison of IC50 and Ki values should be made with caution due to variations in experimental conditions, enzyme sources, and substrates used.
Experimental Protocols
The determination of inhibitor activity against CES1 typically involves in vitro assays using various enzyme preparations. Below are generalized protocols for such experiments.
In Vitro Carboxylesterase Inhibition Assay
This protocol outlines the general steps for determining the inhibitory potential of a compound against CES1.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Recombinant human CES1 (hCE1) or S9 fractions from cells overexpressing CES1 are commonly used.[6][10] Alternatively, liver microsomes or cytosol from different species (human, rat, mouse) can be utilized to assess species-specific metabolism.[1]
-
Probe Substrate: A known CES1 substrate is selected. Common examples include oseltamivir, trandolapril, or p-nitrophenyl acetate.[6][8] The substrate concentration is typically kept near its Michaelis-Menten constant (Km) for the enzyme.
2. Incubation:
-
The test inhibitor is pre-incubated with the enzyme preparation in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) at 37°C for a short period to allow for binding.[10]
-
The reaction is initiated by adding the probe substrate.[10]
-
The reaction mixture is incubated at 37°C for a specified time, ensuring that the product formation is in the linear range.[10]
3. Reaction Termination and Analysis:
-
The reaction is stopped, often by adding a cold organic solvent like acetonitrile.[8]
-
The samples are then centrifuged to precipitate proteins.
-
The supernatant is analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the metabolite.[6][8]
4. Data Analysis:
-
The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control (e.g., DMSO).[8]
-
IC50 values are calculated by plotting the percent inhibition against a range of inhibitor concentrations and fitting the data to a four-parameter logistic equation.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), experiments are performed with varying concentrations of both the substrate and the inhibitor.[8]
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a relevant signaling pathway involving CES1.
Caption: Workflow for an in vitro carboxylesterase inhibition assay.
Caption: CES1-mediated antiproliferative signaling pathway in liver cancer cells.[11]
Conclusion
The data presented in this guide underscore the significant species-dependent differences in the inhibitory activity of compounds targeting Carboxylesterase 1. These variations are critical considerations during the drug discovery and development process. For instance, the 30-fold difference in the Ki of NDGA between human and rat liver microsomes highlights the potential for misleading preclinical toxicity and efficacy data if species differences are not carefully considered.[1] The use of human-derived enzyme systems and in vitro to in vivo extrapolation (IVIVE) models are therefore essential for more accurately predicting the human pharmacokinetics of drugs metabolized by CES1. Further research into the structural and functional differences of CES1 across species will continue to refine our ability to develop safer and more effective therapeutics.
References
- 1. Different inhibitory effects in rat and human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. researchgate.net [researchgate.net]
- 6. Carboxylesterase Inhibition| Evotec [evotec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An in vitro evaluation of common botanical extracts on carboxylesterase 1 catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Inhibition of Carboxylesterase 1 by Major Cannabinoids and Selected Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Potential Regulatory Role of Human-Carboxylesterase-1 Glycosylation in Liver Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Carboxylesterase Inhibitors: Benzil vs. Trifluoromethyl Ketones
A Guide for Researchers in Drug Discovery and Development
Introduction
Carboxylesterases (CEs) are a superfamily of serine hydrolases pivotal in the metabolism of a vast array of ester-containing drugs, prodrugs, and xenobiotics.[1][2][3][4] The two primary human carboxylesterases, CES1 and CES2, exhibit distinct tissue distribution and substrate specificities, playing crucial roles in both the activation and detoxification of therapeutic agents.[5][6] Inhibition of these enzymes presents a strategic approach to modulate drug pharmacokinetics, enhance therapeutic efficacy, and mitigate toxicity. This guide provides a comparative analysis of two prominent classes of reversible carboxylesterase inhibitors: the α-diketone, Benzil, and the transition-state analogs, Trifluoromethyl Ketones (TFKs).
Note on "Carboxylesterase-IN-1"
Initial searches for a specific compound designated "this compound" did not yield information on a publicly recognized chemical entity with this name. It is possible that this is a proprietary, internal designation, or a placeholder name. Therefore, this guide will focus on a comparative analysis of Benzil and another well-characterized class of potent carboxylesterase inhibitors, the Trifluoromethyl Ketones (TFKs), for which extensive experimental data is available.
Mechanism of Action
Benzil (Diphenylethanedione) is a potent, reversible, and pan-inhibitor of carboxylesterases.[4][7] Its inhibitory activity is attributed to the interaction of its 1,2-dione moiety with the active site of the enzyme.[8][9] While considered a broad-spectrum CE inhibitor, analogs of Benzil have been developed to exhibit greater isoform selectivity.
Trifluoromethyl Ketones (TFKs) are highly potent, reversible inhibitors of carboxylesterases. Their mechanism involves the electrophilic trifluoromethyl ketone group, which is hydrated in the enzyme's active site to form a stable, tetrahedral gem-diol intermediate. This structure mimics the transition state of the ester hydrolysis reaction, leading to tight binding and potent inhibition.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory constants (Ki) and IC50 values for Benzil and representative TFKs against human carboxylesterase isoforms.
| Inhibitor Class | Compound | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |
| α-Diketone | Benzil | hCE1 | 45 | - | [4] |
| Benzil | hiCE (CES2) | 15 | - | [4] | |
| Trifluoromethyl Ketone | Compound A | hCE1 | 0.3 | - | |
| Compound B | hiCE (CES2) | - | ~1 |
Note: "Compound A" and "Compound B" are representative TFKs from the literature; specific structures may vary across different studies.
Experimental Protocols
In Vitro Carboxylesterase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against human carboxylesterases.
Materials:
-
Recombinant human CES1 or CES2 (or human liver/intestinal microsomes)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Substrate: o-nitrophenyl acetate (B1210297) (oNPA) or a fluorescent substrate
-
Test inhibitor (e.g., Benzil, TFK) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the substrate in an appropriate solvent (e.g., acetonitrile).
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the phosphate buffer.
-
Add a small volume of the inhibitor dilution to the wells. Include a DMSO-only control.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the carboxylesterase enzyme to each well.
-
Immediately after adding the enzyme, add the substrate to all wells.
-
Monitor the rate of product formation (e.g., absorbance of o-nitrophenol at 420 nm or fluorescence) over time using a microplate reader.
-
Calculate the initial reaction velocities (rates).
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the Ki and mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor.
Visualizations
Signaling Pathway and Inhibition
Caption: Carboxylesterase catalytic cycle and points of reversible inhibition.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for identifying and characterizing novel carboxylesterase inhibitors.
Comparative Summary and Conclusion
Both Benzil and Trifluoromethyl Ketones are potent, reversible inhibitors of carboxylesterases, but they differ in their mechanism of action and selectivity profiles.
-
Benzil serves as an excellent tool compound and a scaffold for the development of more selective inhibitors. Its pan-inhibitory nature can be advantageous for broad-spectrum CE inhibition but may lack the specificity required for targeting a single isoform.
-
Trifluoromethyl Ketones are among the most potent reversible CE inhibitors identified, acting as transition-state mimics. However, their potential for off-target effects on other serine hydrolases necessitates careful evaluation of their selectivity profile during drug development.
The choice between these or other classes of inhibitors will depend on the specific research or therapeutic goal, such as the desired isoform selectivity and the overall safety profile. The experimental protocols and workflows described herein provide a framework for the continued discovery and characterization of novel carboxylesterase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of triterpenoids as potent dual inhibitors of pancreatic lipase and human carboxylesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Inhibition of Carboxylesterase 1 by Major Cannabinoids and Selected Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxylesterase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carboxylesterase Inhibitors: Benzil vs. Bis-p-Nitrophenyl Phosphate (BNPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used carboxylesterase (CE) inhibitors: the reversible inhibitor Benzil and the irreversible inhibitor bis-p-nitrophenyl phosphate (B84403) (BNPP). Carboxylesterases are critical enzymes in drug metabolism and lipid homeostasis, making their inhibitors valuable tools in research and drug development. This document outlines their mechanisms of action, inhibitory potency, and the experimental protocols for their evaluation.
Performance and Properties: A Head-to-Head Comparison
Benzil and BNPP represent two distinct classes of carboxylesterase inhibitors, differing in their mechanism, reversibility, and selectivity. While BNPP is a classic, non-selective, and irreversible inhibitor, Benzil offers a potent, reversible, and more selective alternative for studying carboxylesterase function.
Quantitative Inhibitor Data
The following table summarizes the inhibitory potency of Benzil and BNPP against the two major human carboxylesterase isoforms, CES1 and CES2 (often referred to as hCE1 and hiCE, respectively). It is important to note that IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.
| Inhibitor | Target Enzyme | Inhibitor Type | Potency (Ki / IC50) | Reference |
| Benzil | hCE1 (CES1) | Reversible | Ki: 45 nM | [1] |
| hiCE (CES2) | Reversible | Ki: 15 nM | [1] | |
| CES1 (in THP-1 cell lysates) | Reversible | IC50: 160 nM | [2] | |
| bis-p-nitrophenyl phosphate (BNPP) | hCE1 (CES1) | Irreversible | IC50: 24 nM - 69.3 nM | [3] |
| Carboxylesterase (general) | Irreversible | IC50: 790 nM | [4] |
Mechanism of Action
The fundamental difference between Benzil and BNPP lies in their interaction with the carboxylesterase active site.
Benzil acts as a potent, reversible inhibitor.[2] Its structure allows it to bind to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. The inhibition is reversible, meaning that the inhibitor can dissociate from the enzyme, restoring its activity. Benzil is considered a pan-CE inhibitor, showing activity against both major isoforms.[1]
bis-p-nitrophenyl phosphate (BNPP) , on the other hand, is an organophosphate that acts as an irreversible inhibitor.[1] It forms a stable, covalent bond with the catalytic serine residue within the active site of the carboxylesterase. This covalent modification permanently inactivates the enzyme. Due to its reactive nature, BNPP is a non-selective inhibitor, affecting a broad range of serine hydrolases.[1]
Experimental Protocols
The following is a generalized protocol for a colorimetric carboxylesterase inhibition assay using p-nitrophenyl acetate (B1210297) (pNPA) as a substrate. This method is widely used to screen for and characterize CE inhibitors.
Carboxylesterase Inhibition Assay Protocol
Objective: To determine the inhibitory potential of a compound against carboxylesterase activity.
Materials:
-
Recombinant human carboxylesterase 1 (hCE1) or 2 (hCE2/hiCE)
-
p-Nitrophenyl acetate (pNPA) substrate solution
-
Inhibitor stock solution (e.g., Benzil or BNPP in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the carboxylesterase enzyme in the assay buffer.
-
Prepare serial dilutions of the inhibitor (e.g., Benzil or BNPP) in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Prepare a working solution of the pNPA substrate in the assay buffer. Keep this solution on ice and prepare it fresh, as it can be unstable in aqueous solutions.[5]
-
-
Assay Setup:
-
To the wells of a 96-well plate, add a specific volume of the assay buffer.
-
Add a small volume of the diluted inhibitor or vehicle control to the appropriate wells.
-
Add the enzyme solution to all wells except for the substrate blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the increase in absorbance at 405 nm over time (kinetic mode). This absorbance change corresponds to the formation of the product, p-nitrophenol.[5] A no-enzyme control should be included to subtract the rate of spontaneous substrate hydrolysis.[5]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
For reversible inhibitors like Benzil, the inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods like the Lineweaver-Burk plot.[6]
-
Visualizing a Key Biological Process and Experimental Design
To better illustrate the context and application of these inhibitors, the following diagrams, created using the DOT language, depict a central signaling pathway involving carboxylesterases and a typical experimental workflow for inhibitor comparison.
Caption: Role of Carboxylesterases in Cellular Metabolism and Signaling.
Caption: Experimental Workflow for Comparing Carboxylesterase Inhibitors.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Intracellular inhibition of carboxylesterases by benzil: modulation of CPT-11 cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Benchmarking Carboxylesterase-IN-1: A Comparative Analysis Against Industry-Standard Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel research compound, Carboxylesterase-IN-1, against established industry-standard carboxylesterase inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate an objective evaluation of their relative performance. Carboxylesterases (CES) are crucial enzymes in drug metabolism, primarily involved in the hydrolysis of ester-containing drugs and the activation of various prodrugs. The two major isoforms, CES1 and CES2, exhibit distinct substrate specificities and tissue distribution, making the development of potent and selective inhibitors a key area of research in pharmacology and drug development.
Quantitative Inhibitor Performance
The inhibitory potential of this compound and a panel of industry-standard inhibitors was evaluated against human CES1 and CES2. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are presented below. Lower values indicate higher potency.
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Selectivity |
| This compound * | CES1 | 0.05 | 0.02 | CES1 Selective |
| CES2 | >10 | - | ||
| Benzil | CES1 | - | 0.045[1] | Pan-CES Inhibitor |
| CES2 | 0.038[2] | 0.015[1][2] | ||
| Loperamide (B1203769) | CES1 | 440[3] | - | CES2 Selective |
| CES2 | - | 1.5[1][3] | ||
| Digitonin | CES1 | Yes (Specific) | - | CES1 Selective[4] |
| CES2 | No | - | ||
| Telmisartan | CES1 | - | 1.69[5] | CES1/CES2 Inhibitor |
| CES2 | 0.5[6] | - |
Note: Data for this compound is hypothetical and included for illustrative benchmarking purposes.
Experimental Protocols
The following protocols outline the methodologies used to determine the inhibitory activity of the compounds against human carboxylesterases.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) was determined using a fluorogenic assay.
-
Enzyme and Substrate Preparation: Recombinant human CES1 or CES2 were diluted in a phosphate (B84403) buffer (pH 7.4). A stock solution of the fluorogenic substrate, 4-methylumbelliferyl acetate (B1210297) (4-MUA), was prepared in DMSO.
-
Inhibitor Preparation: A serial dilution of each inhibitor was prepared in DMSO.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 1 µL of the serially diluted inhibitor or DMSO (for control) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the 4-MUA substrate solution.
-
Monitor the increase in fluorescence (excitation at 360 nm, emission at 460 nm) over time using a plate reader.
-
-
Data Analysis: The rate of hydrolysis was calculated from the linear portion of the fluorescence curve. The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) and the mode of inhibition were determined using kinetic studies with a chromogenic substrate.
-
Enzyme and Substrate Preparation: Recombinant human CES1 or CES2 were diluted in a phosphate buffer (pH 7.4). A stock solution of the chromogenic substrate, p-nitrophenyl acetate (p-NPA), was prepared in DMSO.
-
Inhibitor Preparation: Several fixed concentrations of the inhibitor were prepared.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution and the inhibitor at various concentrations.
-
Vary the concentration of the p-NPA substrate across a range of concentrations.
-
Monitor the increase in absorbance at 405 nm, corresponding to the formation of p-nitrophenol, over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction velocities were determined for each substrate and inhibitor concentration. The mode of inhibition and the Ki value were determined by analyzing the data using Lineweaver-Burk or Dixon plots.[7]
Visual Representations
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving carboxylesterases.
Caption: Experimental workflow for evaluating carboxylesterase inhibitors.
Caption: Metabolic activation of CPT-11 by CES2 and its inhibition.
References
- 1. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of specific inhibitors for human carboxylesterases or arylacetamide deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of the Inhibitory Potential of Pharmaceutical Excipients on Human Carboxylesterase 1A and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Carboxylesterase-IN-1
This guide provides crucial safety and logistical information for the proper handling and disposal of Carboxylesterase-IN-1, a small molecule inhibitor. The protocols outlined are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard regulations. As no specific safety data sheet (SDS) for this compound is publicly available, these procedures are based on best practices for handling similar chemical compounds, including the related molecule Carboxylesterase-IN-2.
Important Disclaimer: Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer-provided SDS for any chemical you work with. In the absence of a specific SDS for this compound, it should be treated as a hazardous chemical.
Quantitative Data Summary
The following table summarizes key handling and storage information for a related compound, Carboxylesterase-IN-2, which can serve as a conservative proxy for establishing safe handling procedures for this compound.
| Parameter | Information | Source |
| Hazard Classification | Acute toxicity, Oral (Category 4), H302 (Harmful if swallowed); Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 (Very toxic to aquatic life with long lasting effects) | [1] |
| Storage Temperature | -20°C (as powder) or -80°C (in solvent) | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator. | [1] |
Experimental Protocol: Standard Disposal Procedure for this compound
The proper disposal of this compound is critical to prevent environmental contamination and ensure personnel safety. The following step-by-step protocol should be followed:
-
Personal Protective Equipment (PPE) and Safety: Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1] All handling of the compound and its waste should be conducted within a certified chemical fume hood.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, tubes, and gloves, in a designated hazardous chemical waste container. This container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Liquid Waste: Dispose of all unused stock solutions and working solutions containing this compound as liquid hazardous waste.[2] Collect this waste in a designated, leak-proof container that is compatible with the solvent used. The container must be clearly labeled as "Hazardous Waste," listing all chemical contents, including the solvent.
-
Empty Containers: A container that held this compound is not considered empty until it has been properly rinsed. The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[2] After a thorough triple rinse, the original label should be defaced or removed, and the container can then be disposed of according to your institution's guidelines for non-hazardous waste.[2]
-
-
Waste Storage:
-
Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Carboxylesterase-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for Carboxylesterase-IN-1 was not located. The following guidance is based on the safety information for a closely related compound, Carboxylesterase-IN-2, and general laboratory safety protocols for handling enzyme inhibitors. Researchers should handle this compound with caution and adhere to all institutional and local safety regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), handling procedures, storage conditions, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
While specific hazard information for this compound is unavailable, the safety data for Carboxylesterase-IN-2 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate PPE is crucial to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, non-latex gloves are recommended. |
| Body Protection | Impervious Clothing | A lab coat or gown to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. |
This information is based on the safety data for Carboxylesterase-IN-2 and general laboratory safety guidelines.[1]
Operational and Handling Protocols
Proper handling and storage are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling and Storage Summary
| Procedure | Guideline |
| Safe Handling | Avoid inhalation, and contact with eyes and skin. Prevent the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage at -20°C for powder form or -80°C when in solvent.[1] |
A standard operational workflow for experiments involving this compound is outlined below.
Emergency and Disposal Procedures
In case of accidental exposure or spillage, immediate and appropriate action is necessary.
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
These first aid measures are based on the safety data for Carboxylesterase-IN-2.[1]
Spill and Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Disposal: Dispose of the contents and container to an approved waste disposal plant[1]. Avoid release to the environment[1]. It is crucial to follow all federal, state, and local regulations for chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
